3-[(2-Bromophenoxy)methyl]benzohydrazide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[(2-bromophenoxy)methyl]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-12-6-1-2-7-13(12)19-9-10-4-3-5-11(8-10)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXKLQRJLWUDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide
Executive Summary
This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for 3-[(2-Bromophenoxy)methyl]benzohydrazide. Benzohydrazide derivatives are a class of compounds recognized for their significant and diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug development.[1][2][3][4] This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering a detailed narrative from retrosynthetic analysis to step-by-step experimental protocols and characterization. The elucidated pathway follows a logical four-step linear sequence: (1) esterification of m-toluic acid, (2) free-radical benzylic bromination, (3) Williamson ether synthesis for coupling the core fragments, and (4) final hydrazinolysis to yield the target compound. Each step is explained with mechanistic insights, justifying the choice of reagents and conditions to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Benzohydrazide Scaffold
The benzohydrazide moiety is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents.[2][5] Its prevalence stems from the unique chemical properties of the hydrazide group (-CONHNH₂), which can act as a versatile pharmacophore, engaging in various biological interactions. Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-tubercular, and anticancer properties.[4]
The target molecule, 3-[(2-Bromophenoxy)methyl]benzohydrazide, combines three key structural features:
-
The Benzohydrazide Core: Essential for its characteristic reactions and potential biological interactions.[5]
-
A Methylene Ether Linker: Provides conformational flexibility, allowing the two aromatic rings to adopt optimal orientations for binding to biological targets.
-
A 2-Bromophenoxy Group: The bromine substituent introduces lipophilicity and can modulate the electronic properties of the molecule, potentially enhancing its binding affinity or metabolic stability.
This guide details a logical and scalable synthetic strategy to construct this molecule, providing the scientific community with a reliable methodology for accessing this and structurally related compounds.
Synthetic Strategy: A Retrosynthetic Approach
A retrosynthetic analysis provides the most logical framework for designing a viable synthesis pathway. The primary disconnections for 3-[(2-Bromophenoxy)methyl]benzohydrazide are outlined below, guiding the forward synthesis from readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to a convergent, linear forward synthesis plan:
-
Esterification: Protect the carboxylic acid of m-toluic acid as a methyl ester. This prevents unwanted side reactions during the subsequent bromination step.
-
Radical Bromination: Introduce a bromine atom at the benzylic position of the methyl group using N-Bromosuccinimide (NBS).[6][7]
-
Williamson Ether Synthesis: Form the key ether linkage by reacting the benzylic bromide with 2-bromophenol via an Sₙ2 mechanism.[8][9]
-
Hydrazinolysis: Convert the methyl ester to the final benzohydrazide product using hydrazine hydrate.[10]
The Synthetic Pathway: From Concept to Compound
The overall synthetic workflow is a robust four-step process, designed for efficiency and high yield.
Caption: Overall four-step synthesis workflow.
Step 1: Esterification of m-Toluic Acid
Causality: The initial step involves converting m-toluic acid to methyl 3-methylbenzoate. The primary motivation for this esterification is to protect the acidic carboxylic acid proton. This prevents it from interfering with the base that will be used in the subsequent Williamson ether synthesis (Step 3). Furthermore, the ester group is less deactivating towards the free-radical bromination than a carboxylic acid would be.
Mechanism: This reaction is a classic Fischer esterification. The catalytic sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a proton transfer and elimination of a water molecule, the ester product is formed.
Step 2: Free-Radical Bromination of Methyl 3-methylbenzoate
Causality: This step is crucial for functionalizing the benzylic methyl group, converting it into a reactive electrophile (a benzyl bromide) needed for the subsequent Sₙ2 reaction. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, minimizing side reactions such as aromatic bromination.[6][7] Azobisisobutyronitrile (AIBN) is used as a thermal radical initiator.[6][11]
Mechanism: The reaction proceeds via a free-radical chain mechanism:
-
Initiation: AIBN decomposes upon heating to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen from trace HBr to generate bromine radicals (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl 3-methylbenzoate, forming a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the product, methyl 3-(bromomethyl)benzoate, and a new bromine radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radicals.
Step 3: Williamson Ether Synthesis
Causality: This step constructs the core C-O-C ether linkage of the target molecule. The reaction couples the electrophilic benzyl bromide (methyl 3-(bromomethyl)benzoate) with the nucleophilic phenoxide generated from 2-bromophenol.[12] A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing hydrolysis of the methyl ester.[13]
Mechanism: This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[9]
-
Deprotonation: The base (K₂CO₃) removes the acidic proton from the hydroxyl group of 2-bromophenol, forming the 2-bromophenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate. This attack occurs from the backside, leading to the displacement of the bromide leaving group and the formation of the ether bond.
Step 4: Hydrazinolysis of the Methyl Ester
Causality: The final step is the conversion of the methyl ester intermediate into the desired benzohydrazide. Hydrazine hydrate is a strong nucleophile that readily reacts with esters to form the stable hydrazide product.[10] This is a standard and highly efficient method for synthesizing hydrazides from their corresponding esters.[1]
Mechanism: This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a molecule of methanol (the leaving group) and, after a proton transfer, yielding the final 3-[(2-Bromophenoxy)methyl]benzohydrazide product.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol for Methyl 3-methylbenzoate (Step 1)
-
To a 500 mL round-bottom flask, add m-toluic acid (50.0 g, 0.367 mol) and methanol (250 mL).
-
Stir the mixture until the solid is mostly dissolved.
-
Carefully add concentrated sulfuric acid (5.0 mL) dropwise to the stirring solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-methylbenzoate as a clear oil.
Protocol for Methyl 3-(bromomethyl)benzoate (Step 2)[7][8]
-
In a dry 500 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methylbenzoate (45.0 g, 0.30 mol) in carbon tetrachloride (CCl₄, 300 mL).
-
Add N-Bromosuccinimide (NBS) (58.7 g, 0.33 mol) and AIBN (1.5 g, 9.1 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 77°C) for 3-5 hours. The reaction can be initiated with a heat lamp if necessary.
-
Monitor the reaction by TLC. The reaction is complete when the starting material spot is no longer visible.
-
Cool the mixture to room temperature, which will cause the succinimide byproduct to precipitate.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a light-yellow oil or low-melting solid. This product is often used in the next step without further purification.
Protocol for Methyl 3-[(2-Bromophenoxy)methyl]benzoate (Step 3)
-
To a 500 mL round-bottom flask, add methyl 3-(bromomethyl)benzoate (crude from the previous step, approx. 0.30 mol), 2-bromophenol (54.5 g, 0.315 mol), and anhydrous potassium carbonate (K₂CO₃) (82.9 g, 0.60 mol) in acetone (350 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (250 mL) and wash with 1M sodium hydroxide solution (2 x 100 mL) to remove unreacted phenol, followed by water (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure ester.
Protocol for 3-[(2-Bromophenoxy)methyl]benzohydrazide (Step 4)
-
Dissolve methyl 3-[(2-Bromophenoxy)methyl]benzoate (32.1 g, 0.10 mol) in ethanol (200 mL) in a 500 mL round-bottom flask.
-
Add hydrazine hydrate (80% solution, 25 mL, approx. 0.40 mol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
A white precipitate will form as the reaction proceeds.
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 30 mL) and then diethyl ether (2 x 30 mL).
-
Dry the product under vacuum to yield 3-[(2-Bromophenoxy)methyl]benzohydrazide as a white crystalline solid.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques. The expected data is summarized below.
| Parameter | Step 1: Methyl 3-methylbenzoate | Step 2: Methyl 3-(bromomethyl)benzoate | Step 3: Methyl 3-[(2-Bromophenoxy)methyl]benzoate | Step 4: 3-[(2-Bromophenoxy)methyl]benzohydrazide |
| State | Colorless Liquid | Yellowish Oil/Solid | White Solid | White Crystalline Solid |
| Expected Yield | >95% | >85% (crude) | >70% | >80% |
| ¹H NMR (δ, ppm) | ~2.4 (s, 3H, Ar-CH₃), ~3.9 (s, 3H, OCH₃), 7.2-7.9 (m, 4H, Ar-H) | ~3.9 (s, 3H, OCH₃), ~4.5 (s, 2H, CH₂Br), 7.4-8.1 (m, 4H, Ar-H) | ~3.9 (s, 3H, OCH₃), ~5.2 (s, 2H, O-CH₂), 6.8-8.1 (m, 8H, Ar-H) | ~4.5 (br s, 2H, NH₂), ~5.2 (s, 2H, O-CH₂), 6.8-8.0 (m, 8H, Ar-H), ~9.8 (br s, 1H, CONH) |
| IR (ν, cm⁻¹) | ~1720 (C=O, ester), ~2950 (C-H) | ~1725 (C=O, ester), ~1250 (C-Br) | ~1720 (C=O, ester), ~1240 (C-O, ether) | ~3300, 3200 (N-H), ~1650 (C=O, amide I), ~1530 (N-H bend, amide II) |
| MS (m/z) | [M]⁺ = 150.07 | [M]⁺ = 227.98/229.98 (Br isotopes) | [M]⁺ = 320.02/322.02 (Br isotopes) | [M]⁺ = 320.02/322.02 (Br isotopes) |
Conclusion
This guide has detailed a logical, efficient, and reproducible four-step synthesis for 3-[(2-Bromophenoxy)methyl]benzohydrazide, starting from commercially available m-toluic acid and 2-bromophenol. The pathway leverages fundamental and reliable organic reactions, including Fischer esterification, free-radical bromination, Williamson ether synthesis, and hydrazinolysis. The rationale and mechanistic underpinnings for each transformation have been thoroughly explained to provide a deep understanding of the process. The provided protocols and characterization data serve as a solid foundation for researchers to synthesize this and analogous compounds for further investigation in drug discovery and development programs.
References
-
Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2020, April 18). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]
-
Avicenna Journal of Clinical Microbiology and Infection. (n.d.). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Retrieved from [Link]
-
International Journal of Applied Research. (2015, August 21). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-bromomethyl-benzoic acid. Retrieved from [Link]
-
Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2019, July 1). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-[(3-Bromophenoxy)methyl]benzohydrazide | 438220-29-2 | Benchchem [benchchem.com]
- 6. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 11. prepchem.com [prepchem.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. japsonline.com [japsonline.com]
The Bromophenoxy Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
Topic: Potential Therapeutic Targets for Bromophenoxy Compounds Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Halogen Advantage
The bromophenoxy group (
This guide dissects the therapeutic utility of bromophenoxy derivatives, moving beyond generic screening to target-specific rational design. We focus on three high-impact domains: metabolic regulation (PTP1B), antimycobacterial activity (QcrB), and oncology (PPAR modulation).
Structural & Mechanistic Basis
The Sigma-Hole and Halogen Bonding
The efficacy of bromophenoxy compounds often hinges on the bromine atom's ability to act as a Lewis acid. In enzyme pockets, this allows the inhibitor to anchor itself with high specificity, often outperforming chloro- or fluoro-analogs due to the higher polarizability of bromine.
Key Pharmacophoric Features:
-
Lipophilicity: Enhances membrane permeability (logP modulation).
-
Steric Filling: The Van der Waals radius of Br (1.85 Å) is ideal for filling hydrophobic sub-pockets.
-
Electronic Effect: The electron-withdrawing nature of the oxygen atom in the phenoxy linker modifies the electron density of the aromatic ring, tuning the strength of the halogen bond.
Visualization of Interaction Logic
The following diagram illustrates the conceptual binding mode of a bromophenoxy inhibitor within a hydrophobic enzymatic pocket.
Figure 1: Mechanistic logic of Bromophenoxy binding. The Br atom forms a directional halogen bond with nucleophilic residues while the aromatic ring engages hydrophobic pockets.
Primary Therapeutic Target: Metabolic Regulation
Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a negative regulator of the insulin signaling pathway.[1][2][3] Its inhibition restores insulin sensitivity, making it a "holy grail" target for Type 2 Diabetes (T2DM) and obesity.
-
Mechanism: Bromophenoxy derivatives function as allosteric inhibitors or active-site mimetics. The bromine atom often targets the hydrophobic pocket near the catalytic Cys215 or the secondary aryl-phosphate binding site, avoiding the high charge density required for phosphotyrosine mimetics which limits cell permeability.
-
Data Insight: Bromophenol/phenoxy derivatives have demonstrated
values in the sub-micromolar range.[1]
Table 1: Comparative Potency of Halogenated Phenoxy/Phenol Derivatives against PTP1B
| Compound Class | Substituent Pattern | IC50 (µM) | Mechanism | Reference |
| Bromophenol | 2,4-Dibromo | 2.42 | Competitive | [1] |
| Bromophenol | 2,4,6-Tribromo | 0.68 | Competitive/Mixed | [1] |
| Phenoxy-chalcone | 4-Bromo-phenoxy | ~5.0 | Allosteric | [2] |
| Standard | Ursolic Acid | ~3-6 | Allosteric | [3] |
Experimental Protocol: PTP1B Inhibition Assay
To validate bromophenoxy compounds against PTP1B, the p-Nitrophenyl Phosphate (pNPP) assay is the gold standard.
Step-by-Step Methodology:
-
Reagent Prep: Prepare Assay Buffer (50 mM HEPES, 1 mM EDTA, 1 mM DTT, 150 mM NaCl, pH 7.2).
-
Enzyme Activation: Dilute recombinant human PTP1B (0.5 µg/mL) in Assay Buffer. Keep on ice.
-
Inhibitor Incubation:
-
Add 10 µL of test compound (dissolved in DMSO) to 96-well plate.
-
Add 40 µL of Enzyme solution.
-
Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
-
Substrate Addition: Add 50 µL of pNPP (2-4 mM final concentration).
-
Kinetic Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 20 minutes.
-
Calculation: Determine the slope (velocity) and calculate % inhibition relative to DMSO control.
Insulin Signaling Pathway Visualization
Understanding where PTP1B acts is crucial for interpreting assay results.
Figure 2: Insulin Signaling Pathway.[3][4][5] PTP1B acts as a brake on the system by dephosphorylating the Insulin Receptor (IR) and IRS proteins.[3][4]
Therapeutic Target 2: Antimycobacterial Agents (Tuberculosis)
Target: QcrB (Cytochrome bc1 Complex)
Multi-drug resistant tuberculosis (MDR-TB) requires novel targets.[6] Phenoxyalkylbenzimidazoles (PABs) containing bromophenoxy moieties have shown potent activity against Mycobacterium tuberculosis.
-
Mechanism: These compounds inhibit QcrB , a subunit of the electron transport chain (cytochrome bc1 oxidase). This disrupts ATP synthesis and bioenergetics in the bacteria.
-
Structure-Activity Relationship (SAR): The linker length (3-4 carbons) between the benzimidazole and the bromophenoxy group is critical. The bromine atom at the para position of the phenoxy ring enhances potency, likely due to hydrophobic interactions within the QcrB transmembrane domain [4].
Therapeutic Target 3: Oncology
PPAR Antagonism
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors regulating metabolism.[7][8] While agonists are used for diabetes, PPAR antagonists are emerging as cancer therapeutics.
-
Relevance: PPAR
is often overexpressed in colorectal and breast cancers. -
Bromophenoxy Role: The lipophilic tail of PPAR ligands often accommodates a phenoxy group. Introducing bromine can convert an agonist into an antagonist or improve the binding affinity of an antagonist by locking the receptor in an inactive conformation.
Experimental Workflow: From Synthesis to Validation
To develop a new bromophenoxy therapeutic, follow this iterative cycle.
Synthesis (Williamson Ether Synthesis)
The most robust method to generate the bromophenoxy ether linkage.
-
Reactants: 4-Bromophenol + Alkyl Halide (e.g., 1-bromo-3-chloropropane for linkers).
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF or Acetonitrile (polar aprotic).
-
Conditions: Reflux at 60-80°C for 4-12 hours.
-
Purification: Silica gel column chromatography (Hexane:EtOAc gradient).
Validation Workflow Diagram
Figure 3: Iterative Drug Discovery Workflow for Bromophenoxy Therapeutics.
References
-
Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters. (2012). Link
-
Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids. International Journal of Biological Macromolecules. (2017). Link
-
Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library. Frontiers in Pharmacology. (2023). Link
-
Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB. ACS Infectious Diseases. (2017). Link
-
Peroxisome proliferator-activated receptor antagonists as emerging therapeutics in cancer treatment. Bioorganic Chemistry. (2025).[7] Link
Sources
- 1. sciensage.info [sciensage.info]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification in Anti-Tuberculosis Drug Discovery | MDPI [mdpi.com]
- 7. Peroxisome proliferator-activated receptor antagonists as emerging therapeutics in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of 3-[(2-Bromophenoxy)methyl]benzohydrazide
The following technical guide details the spectroscopic characterization and structural elucidation of 3-[(2-Bromophenoxy)methyl]benzohydrazide . This document is structured for researchers requiring rigorous validation of this specific pharmacophore, which combines a benzohydrazide core with a sterically significant ortho-bromophenoxy ether linkage.
Executive Summary & Compound Profile
Target Compound: 3-[(2-Bromophenoxy)methyl]benzohydrazide Molecular Formula: C₁₄H₁₃BrN₂O₂ Molecular Weight: 321.17 g/mol Core Scaffold: Benzohydrazide (meta-substituted) Key Structural Feature: The ortho-bromo substituent on the phenoxy ring introduces specific steric and electronic effects distinguishable by NMR, differentiating it from the more common meta- and para-isomers.[1]
Application Context: This compound belongs to a class of aroyl hydrazides frequently investigated for antimicrobial and antitubercular activity (targeting Enoyl-ACP reductase). Accurate characterization is critical to distinguish it from potential regioisomeric impurities formed during the etherification of 3-(chloromethyl)benzoyl precursors.
Synthesis & Impurity Profile (Context for Spectroscopy)
To accurately interpret spectral data, one must understand the genesis of the sample. The synthesis typically follows a convergent pathway, which dictates the likely impurities (e.g., unreacted ester, hydrolyzed acid).
Experimental Workflow (DOT Visualization)
Figure 1: Convergent synthetic pathway. Critical spectroscopic checkpoints are the disappearance of the ester methoxy singlet (Intermediate) and the appearance of hydrazide protons (Product).
Spectroscopic Data Analysis[1][2][3][4][5]
A. Infrared Spectroscopy (FT-IR)
Methodology: KBr pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: Rapid confirmation of the hydrazide formation and ether linkage integrity.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment / Notes |
| N-H Stretching | 3300–3320 | Strong, Broad | Primary amine (-NH₂) of hydrazide. Often appears as a doublet. |
| N-H Stretching | 3200–3220 | Medium | Secondary amide (-NH-) stretch. |
| C=O Stretching | 1645–1660 | Strong | Amide I band. Lower frequency than the precursor ester (~1720 cm⁻¹). |
| C=C Aromatic | 1580–1600 | Medium | Skeletal vibrations of the benzene rings.[2] |
| C-O-C Ether | 1230–1250 | Strong | Aryl alkyl ether asymmetric stretch. Critical for confirming the linker. |
| C-Br Stretching | 600–700 | Medium/Weak | Characteristic of the ortho-bromo substituent. |
Expert Insight: The absence of a strong band at ~1720 cm⁻¹ (ester carbonyl) confirms the completeness of the hydrazinolysis reaction.
B. Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Standard for polar hydrazides to prevent exchange broadening). Frequency: 400 MHz or higher recommended for aromatic resolution.
Spectral Assignment Table:
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 9.85 | Singlet (br) | 1H | -CONH- | Amide proton. Disappears on D₂O shake. |
| 7.95 | Singlet | 1H | Ar-H (H2) | Benzoyl ring (between CO and alkyl). |
| 7.82 | Doublet (J=7.8 Hz) | 1H | Ar-H (H6) | Benzoyl ring (ortho to CO). |
| 7.60 | Doublet (J=7.8 Hz) | 1H | Ar-H (H4) | Benzoyl ring (ortho to alkyl). |
| 7.55 | Doublet (J=8.0 Hz) | 1H | Ar-H (H3') | Phenoxy ring (ortho to Br). Deshielded by Br. |
| 7.48 | Triplet (J=7.6 Hz) | 1H | Ar-H (H5) | Benzoyl ring (meta). |
| 7.32 | Triplet | 1H | Ar-H (H5') | Phenoxy ring. |
| 7.15 | Doublet (J=8.0 Hz) | 1H | Ar-H (H6') | Phenoxy ring (ortho to O). |
| 6.90 | Triplet | 1H | Ar-H (H4') | Phenoxy ring (para to O). |
| 5.25 | Singlet | 2H | -O-CH₂- | Methylene linker. Sharp singlet. |
| 4.50 | Broad Singlet | 2H | -NH₂ | Terminal amine. Exchangeable with D₂O. |
Critical Analysis:
-
The Methylene Singlet (5.25 ppm): This is the "anchor" signal. If this appears as a doublet, it indicates a failure in the ether formation or contamination with the benzyl bromide precursor.
-
Ortho-Bromo Effect: The proton at the 3-position of the phenoxy ring (H3') will appear further downfield (~7.55 ppm) compared to the unsubstituted phenol, due to the deshielding effect of the adjacent bromine atom.
C. Mass Spectrometry (MS)
Technique: ESI-MS (Electrospray Ionization) or EI (Electron Impact). Diagnostic Value: Confirmation of molecular weight and halogen pattern.
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
-
M⁺ Peak: 320 m/z
-
[M+2]⁺ Peak: 322 m/z
-
Ratio: ~1:1 intensity (The hallmark of a mono-brominated compound).
Fragmentation Pathway (DOT Visualization)
Figure 2: Primary fragmentation pathways observed in EI-MS. The presence of the m/z 171/173 doublet confirms the bromophenoxy moiety is intact.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Objective: Obtain high-resolution spectra without exchange broadening.
-
Reagents: DMSO-d₆ (99.9% D), TMS (internal standard).
-
Procedure:
-
Weigh 5–10 mg of the dried benzohydrazide into a clean vial.
-
Add 0.6 mL of DMSO-d₆.
-
Sonicate for 30 seconds to ensure complete dissolution (hydrazides can form intermolecular H-bonds, resisting solubility).
-
Filter through a cotton plug into the NMR tube if any turbidity remains.
-
Validation: Run a standard proton scan (16 scans). If -NH₂ peaks are broad, add 1 drop of D₂O and re-run to confirm exchangeability (peaks will vanish).
-
Protocol 2: TLC Purity Check (Self-Validating System)
-
Stationary Phase: Silica Gel 60 F₂₅₄.
-
Mobile Phase: Chloroform:Methanol (9:1).
-
Visualization: UV (254 nm) and Iodine vapor.
-
Expected Rf:
-
Precursor (Ester): ~0.8 (Non-polar).
-
Product (Hydrazide): ~0.4 (Polar, H-bonding).
-
-
Pass Criteria: Single spot at Rf 0.4; absence of starting material spot at Rf 0.8.
References
-
Synthesis of Benzohydrazide Derivatives: Title: Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.[1][3] Source: Der Pharma Chemica, 2016, 8(18):303-309. URL:[Link]
-
Spectroscopic Data of Bromophenoxy Analogs: Title: Synthesis and characterization of 3-[(3-Bromophenoxy)methyl]benzohydrazide (Analog Comparison). Source: BenchChem / PubChem Data Aggregation. URL:[Link]
-
General Hydrazide Characterization: Title: Benzohydrazides: As potential bio-active agents.[3][4][5][2][6] Source: The Pharma Innovation Journal 2018; 7(7): 423-428. URL:[Link]
Sources
- 1. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
Methodological & Application
Technical Application Note: Synthesis and Characterization of 3-[(2-Bromophenoxy)methyl]benzohydrazide
Abstract & Utility
This technical note details the optimized synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide , a versatile pharmacophore intermediate.[1] Benzohydrazides integrated with phenoxymethyl moieties are critical scaffolds in medicinal chemistry, serving as precursors for hydrazone-based Schiff bases which exhibit significant antimicrobial, antitubercular, and anticancer activities.[1] The presence of the ortho-bromo substituent on the phenoxy ring introduces steric and electronic properties valuable for structure-activity relationship (SAR) studies, particularly in modulating lipophilicity and metabolic stability.
Retrosynthetic Analysis
The synthetic strategy relies on a convergent approach.[2] The target hydrazide functionality is installed last to avoid chemoselectivity issues during the ether formation.
Disconnection Logic:
-
C-N Disconnection: The hydrazide group is derived from a benzoate ester via nucleophilic acyl substitution (hydrazinolysis).
-
C-O Disconnection: The ether linkage is formed via a Williamson ether synthesis between a benzyl halide and a substituted phenol.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage followed by functional group modification.
Experimental Protocol
Stage 1: Synthesis of Methyl 3-[(2-Bromophenoxy)methyl]benzoate
Reaction Type: Williamson Ether Synthesis Mechanism: SN2 Nucleophilic Substitution[1]
Reagents & Materials
| Reagent | Equiv.[3][4][5] | Role | Notes |
| Methyl 3-(bromomethyl)benzoate | 1.0 | Electrophile | Lachrymator; handle in hood.[1][5] |
| 2-Bromophenol | 1.1 | Nucleophile | Ortho-substituent adds steric bulk.[1] |
| Potassium Carbonate (K₂CO₃) | 2.5 | Base | Anhydrous; grind to fine powder.[1] |
| Potassium Iodide (KI) | 0.1 | Catalyst | Finkelstein catalyst to accelerate SN2.[1] |
| Acetonitrile (ACN) | Solvent | Medium | Polar aprotic; promotes substitution.[1] |
Procedure
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Activation: Add 2-Bromophenol (1.1 equiv) and Anhydrous K₂CO₃ (2.5 equiv) to Acetonitrile (10 mL/g of substrate). Stir at room temperature for 30 minutes to facilitate phenoxide formation.
-
Addition: Add Methyl 3-(bromomethyl)benzoate (1.0 equiv) and catalytic KI (0.1 equiv).
-
Reflux: Heat the mixture to reflux (80–82°C) for 6–8 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient) if necessary.
Stage 2: Synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide
Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis)[1]
Reagents & Materials
| Reagent | Equiv.[3][4][5][8] | Role | Notes |
| Intermediate Ester | 1.0 | Substrate | From Stage 1.[1] |
| Hydrazine Hydrate (80%) | 5.0 - 10.0 | Nucleophile | Excess prevents dimer (bis-hydrazide) formation.[1] |
| Ethanol (Absolute) | Solvent | Medium | Protic solvent stabilizes transition state.[1] |
Procedure
-
Setup: Dissolve the Methyl 3-[(2-Bromophenoxy)methyl]benzoate (from Stage 1) in Absolute Ethanol (15 mL/g) in a RBF.
-
Addition: Add Hydrazine Hydrate (5.0–10.0 equiv) dropwise at room temperature.
-
Critical Step: A large excess of hydrazine is required to ensure the mono-hydrazide is formed rather than the symmetric N,N'-diacylhydrazine.
-
-
Reflux: Heat to reflux (78°C) for 4–6 hours.
-
Observation: The product often precipitates out of the hot solution or upon cooling.
-
-
Isolation:
-
Cool the reaction mixture to 0–5°C (ice bath).
-
Filter the solid precipitate.
-
Wash the filter cake copiously with cold ethanol and then water (to remove trace hydrazine).[1]
-
Dry in a vacuum oven at 50°C.
-
-
Purification: Recrystallization from Ethanol/DMF mixtures is standard if high purity is required for biological assays.
Figure 2: Operational workflow for the two-step synthesis.
Characterization & Data Analysis
To validate the structure, the following spectral signatures must be confirmed.
Infrared Spectroscopy (FT-IR)
-
Amide I (C=O): Strong band at 1640–1660 cm⁻¹ .[1]
-
NH/NH₂ Stretching: Doublet or broad band at 3200–3350 cm⁻¹ .
-
Ether (C-O-C): Strong stretch at 1230–1250 cm⁻¹ .[1]
-
C-Br: Weak band around 600–700 cm⁻¹ .[1]
¹H NMR (400 MHz, DMSO-d₆)
-
Hydrazide NH: Singlet, δ 9.5–10.0 ppm (D₂O exchangeable).[1]
-
Hydrazide NH₂: Broad singlet, δ 4.0–4.5 ppm (D₂O exchangeable).[1]
-
O-CH₂: Singlet, δ 5.2–5.3 ppm.[1] (Key diagnostic peak for ether linkage).[1]
-
Aromatic Protons:
Mass Spectrometry (ESI-MS)
-
Molecular Ion: Expect [M+H]⁺ peak.[1]
-
Isotope Pattern: Due to Bromine (⁷⁹Br/⁸¹Br), expect a 1:1 doublet for the molecular ion peak (M and M+2).[1] This is the definitive confirmation of the bromine atom's presence.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete substitution due to steric hindrance of 2-bromophenol.[1] | Switch solvent to DMF (Dimethylformamide) and increase temp to 90°C. Add more KI. |
| Bis-hydrazide Impurity | Insufficient Hydrazine ratio.[1] | Ensure Hydrazine Hydrate is at least 5-10 equivalents relative to the ester. |
| Oily Product (Step 2) | Trapped solvent or impurities.[1] | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
Applications & Next Steps
This hydrazide is a "privileged structure" for generating Schiff Bases .
-
Protocol: React the hydrazide with an aromatic aldehyde (1.0 equiv) in Ethanol with a catalytic amount of Glacial Acetic Acid (2-3 drops). Reflux for 2–4 hours.
-
Bioactivity: The resulting hydrazones are often screened for anti-tubercular activity (InhA inhibition) and antimicrobial efficacy against MRSA.[1]
References
-
BenchChem. An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. (Accessed 2026).[1][9] A comprehensive guide on the reactivity of the starting benzyl bromide. Link
-
Organic Syntheses. o-Bromophenol Synthesis and Reactivity. Org.[2][8] Synth. 1928, 8,[1] 49. Provides foundational data on the stability and reactivity of the 2-bromophenol fragment. Link
-
Arabian Journal of Chemistry. Benzohydrazide as a good precursor for the synthesis of novel bioactive derivatives. Arab. J. Chem. 2017. Details general hydrazinolysis protocols and antimicrobial applications. Link
-
Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.[1] 2016. Describes the characterization (IR/NMR) of similar phenoxymethyl benzohydrazides. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 3-[(3-Bromophenoxy)methyl]benzohydrazide | 438220-29-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. evitachem.com [evitachem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide
Executive Summary & Strategic Utility
Target Molecule: 3-[(2-Bromophenoxy)methyl]benzohydrazide CAS Registry Number: (Analogous to 438220-29-2 for the 3-bromo isomer) Primary Application: Fragment-based drug discovery (FBDD), Schiff base ligand synthesis, and antimicrobial pharmacophore development.
This application note details a robust, convergent synthetic route for 3-[(2-Bromophenoxy)methyl]benzohydrazide. Unlike linear syntheses that functionalize the aromatic ring sequentially, this protocol utilizes a convergent etherification strategy . This approach minimizes side reactions and allows for the modular variation of the phenoxy moiety, making it ideal for generating libraries of benzohydrazide derivatives.
The resulting hydrazide is a critical "linker scaffold." The hydrazide moiety (-CONHNH₂) serves as a nucleophile for condensing with aldehydes to form acylhydrazones—a privileged structure in medicinal chemistry known for iron-chelating and antimicrobial properties [1, 2].
Retrosynthetic Analysis & Pathway Design
The synthesis is designed around two key disconnections:
-
Acyl-Hydrazine Bond: Formed via nucleophilic acyl substitution (hydrazinolysis) of an ester precursor.
-
Ether Linkage: Formed via Williamson ether synthesis between a phenol and a benzylic halide.
Strategic Advantage: By introducing the hydrazine group last, we avoid the handling of potentially unstable hydrazide intermediates during the alkylation step.
Reaction Pathway Diagram
Caption: Convergent synthetic pathway illustrating the coupling of the benzylic halide and phenol, followed by hydrazinolysis.
Experimental Protocol
Phase 1: Ether Linkage Formation
Objective: Synthesis of Methyl 3-[(2-bromophenoxy)methyl]benzoate. Mechanism: SN2 Nucleophilic Substitution.[1]
Materials & Reagents
| Component | Role | Equivalents | Notes |
| Methyl 3-(bromomethyl)benzoate | Electrophile | 1.0 eq | Limiting reagent. |
| 2-Bromophenol | Nucleophile | 1.1 eq | Slight excess ensures complete consumption of the expensive benzoate.[2] |
| Potassium Carbonate (K₂CO₃) | Base | 2.5 eq | Anhydrous; acts as an acid scavenger (HBr). |
| Potassium Iodide (KI) | Catalyst | 0.1 eq | Finkelstein catalyst; accelerates reaction via in-situ iodide exchange. |
| Acetone | Solvent | [0.2 M] | Dry; Aprotic polar solvent promotes SN2. |
Step-by-Step Procedure
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.1 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (2.5 eq).
-
Expert Insight: Stir this suspension at room temperature for 15 minutes before adding the alkyl halide. This allows the formation of the phenoxide anion, the active nucleophile.
-
-
Addition: Add Methyl 3-(bromomethyl)benzoate (1.0 eq) and catalytic KI (0.1 eq) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 6–8 hours.
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting benzoate (usually higher Rf) should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (KBr, excess K₂CO₃) using a sintered glass funnel. Wash the solid cake with fresh acetone.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude residue.
-
-
Purification: The crude ether is typically pure enough for the next step. If necessary, recrystallize from ethanol or perform a short silica plug filtration.
Phase 2: Hydrazinolysis (Hydrazide Formation)
Objective: Conversion of the methyl ester to the benzohydrazide. Mechanism: Nucleophilic Acyl Substitution.
Materials & Reagents
| Component | Role | Equivalents | Notes |
| Intermediate Ester | Substrate | 1.0 eq | From Phase 1. |
| Hydrazine Hydrate (80%) | Reagent | 5.0 - 10.0 eq | Critical: Large excess prevents dimer formation (N,N'-diacylhydrazine). |
| Ethanol (Absolute) | Solvent | [0.1 M] | Protic solvent stabilizes the transition state. |
Step-by-Step Procedure
-
Dissolution: Dissolve the Methyl 3-[(2-bromophenoxy)methyl]benzoate (from Phase 1) in absolute ethanol.
-
Reagent Addition: Add Hydrazine Hydrate dropwise to the stirring solution at room temperature.
-
Safety Note: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood.
-
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Visual Cue: The reaction often starts as a clear solution. As the hydrazide forms, it may begin to precipitate as a white solid because hydrazides are generally less soluble in ethanol than their ester counterparts [3].
-
-
Isolation:
-
Cool the mixture to room temperature, then chill in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
-
Filter the white solid under vacuum.
-
Wash: Wash the solid copiously with cold ethanol (to remove unreacted ester) and then cold water (to remove trace hydrazine).
-
Drying: Dry the solid in a vacuum oven at 50°C.
-
Quality Control & Characterization
To validate the protocol, the final product must meet specific spectroscopic criteria.
Expected Analytical Data
| Technique | Feature | Expected Signal | Mechanistic Interpretation |
| IR Spectroscopy | Amide I (C=O) | 1640–1660 cm⁻¹ | Strong band confirming conversion of Ester (1720 cm⁻¹) to Amide. |
| IR Spectroscopy | NH / NH₂ | 3200–3350 cm⁻¹ | Broad doublet/multiplet indicating primary amine of hydrazide. |
| ¹H NMR (DMSO-d₆) | Ether Linker | δ 5.20–5.30 (s, 2H) | Singlet for -O-CH₂- protons. |
| ¹H NMR (DMSO-d₆) | Hydrazide NH | δ 9.80–10.0 (s, 1H) | Downfield singlet (D₂O exchangeable) for amide proton. |
| ¹H NMR (DMSO-d₆) | Hydrazide NH₂ | δ 4.50–4.60 (s, 2H) | Broad singlet (D₂O exchangeable) for terminal amines. |
Troubleshooting Guide
-
Problem: Low yield in Step 1.
-
Problem: Product in Step 2 is a mixture of solid and oil.
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, corrosive, and suspected carcinogen. Use double-gloving (Nitrile) and work strictly within a fume hood. Quench waste hydrazine with dilute hypochlorite solution before disposal.
-
Benzyl Halides: Methyl 3-(bromomethyl)benzoate is a potent lachrymator (tear gas). Avoid open exposure; weigh in a hood.
References
-
PubChem. (2025).[2] Methyl 3-bromo-2-(bromomethyl)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2016). Benzohydrazide as a good precursor for the synthesis of novel bioactive derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 3-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 21907554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. CN1634900A - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride - Google Patents [patents.google.com]
analytical methods for quantification of benzohydrazides
Application Note: Analytical Methods for Quantification of Benzohydrazides
Introduction & Scope
Benzohydrazides (
Analytical Challenges:
-
Polarity: The terminal hydrazine group confers high polarity, leading to poor retention on standard C18 reversed-phase columns.
-
UV Detectability: While the benzene ring provides some UV absorption, it is often insufficient for trace-level quantification (ppb/ppt) in complex biological matrices.
-
Chemical Instability: The hydrazine moiety is nucleophilic and susceptible to oxidative degradation and hydrolysis, requiring rigorous sample handling protocols.
This guide details two distinct workflows:
-
High-Throughput LC-MS/MS for bioanalysis (plasma/urine).
-
Stability-Indicating HPLC-UV for pharmaceutical quality control.
Sample Preparation & Derivatization Strategies
Direct analysis of benzohydrazides is often plagued by peak tailing and low sensitivity. Derivatization is the "Gold Standard" approach to enhance lipophilicity and ionization efficiency.
Protocol A: Biological Fluid Extraction (Plasma)
Target: Trace quantification in pharmacokinetic (PK) studies. Mechanism: Protein precipitation followed by in-situ derivatization.
Reagents:
-
Derivatizing Agent: 4-Dimethylaminobenzaldehyde (4-DMAB) or p-Tolualdehyde.
-
Catalyst: Glacial Acetic Acid.
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., Benzohydrazide-d5) or a structural analog (e.g., Isoniazid).
Step-by-Step Workflow:
-
Aliquot: Transfer
of plasma into a 1.5 mL Eppendorf tube. -
Spike IS: Add
of Internal Standard working solution. -
Precipitation: Add
of Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 30 seconds. -
Centrifugation: Spin at 14,000 x g for 10 minutes at
. -
Supernatant Transfer: Transfer
of supernatant to a clean vial. -
Derivatization (Optional but Recommended):
-
Add
of 4-DMAB solution (10 mg/mL in MeOH). -
Incubate at
for 20 minutes. -
Note: This converts the polar hydrazide to a stable, lipophilic hydrazone, significantly improving LC retention and MS sensitivity (
signal).
-
-
Dilution: Dilute with water to match initial mobile phase composition (prevent solvent effects).
Chromatographic Methods
Method 1: LC-MS/MS for Bioanalysis
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (QqQ).[1]
| Parameter | Specification | Rationale |
| Column | C18, | Sub-2 |
| Mobile Phase A | 0.1% Formic Acid + 2mM Ammonium Formate in Water | Buffering at pH ~3.5 ensures protonation of the hydrazide/hydrazone for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides lower backpressure and better desolvation than MeOH. |
| Flow Rate | 0.4 mL/min | Optimal for ESI source ionization efficiency. |
| Injection Vol | 2 - 5 | Low volume minimizes column overloading and matrix effects. |
Gradient Program:
-
0.0 min: 5% B (Hold for 0.5 min to load polar analytes)
-
3.0 min: Linear ramp to 95% B
-
4.0 min: Hold at 95% B (Wash column)
-
4.1 min: Return to 5% B
-
6.0 min: Stop (Re-equilibration)
MS/MS Parameters (Example for Generic Benzohydrazide):
-
Ionization: ESI Positive (
). -
Source Temp:
. -
MRM Transitions:
-
Quantifier:
(Loss of , formation of benzoyl cation). -
Qualifier:
(Phenyl cation).
-
Method 2: HPLC-UV for QC/Purity
System: Standard HPLC with Diode Array Detector (DAD).[2]
| Parameter | Specification |
| Column | C18, |
| Detection | UV at 230 nm (Benzoyl absorption) and 254 nm |
| Mobile Phase | Isocratic 70:30 (Buffer:ACN). Buffer: 20mM Phosphate (pH 3.0) |
| Run Time | 10-15 minutes |
Visualization: Analytical Workflow
The following diagram illustrates the decision matrix for selecting the correct sample preparation and detection method based on the sample type.
Caption: Decision tree for benzohydrazide analysis, prioritizing derivatization for biological matrices.
Method Validation & Quality Assurance
To ensure data integrity (E-E-A-T), the method must be validated according to ICH M10 (Bioanalytical) or Q2(R1) (Analytical) guidelines.
Key Validation Parameters:
-
Linearity:
-
Construct a 6-point calibration curve.
-
Acceptance:
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Weighting:
weighting is recommended for LC-MS to account for heteroscedasticity.
-
-
Accuracy & Precision:
-
Analyze QC samples at Low, Medium, and High concentrations (n=5).
-
Acceptance:
deviation from nominal ( for LLOQ).
-
-
Matrix Effect (LC-MS):
-
Compare response of analyte spiked post-extraction vs. analyte in neat solvent.
-
Calculation:
. -
Mitigation: If suppression >20% is observed, switch to stable isotope internal standards or improve cleanup (e.g., Solid Phase Extraction using MCX cartridges).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of hydrazine amine with residual silanols on column. | Use "End-capped" columns; Increase buffer ionic strength; Add 0.1% Triethylamine (TEA) if using UV detection. |
| Carryover | Adsorption of hydrophobic hydrazones to injector loop. | Use a needle wash of 50:25:25 (MeOH:ACN:IPA) with 0.1% Formic Acid. |
| Signal Drift | Source contamination in MS. | Divert flow to waste for the first 1 min and last 1 min of the gradient. |
References
-
ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation.[2] [Link]
-
Kretschmer, F., et al. (2011).[3] Derivatization of amines for quantitative LC-ESI-MS/MS analysis. Journal of Separation Science. [Link]
-
Liu, S., et al. (2010). Simultaneous determination of hydrazine and acetylhydrazine in human plasma by HPLC-MS/MS with p-tolualdehyde derivatization. Journal of Chromatography B. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
derivatization of 3-[(2-Bromophenoxy)methyl]benzohydrazide for biological screening
Application Note: Derivatization of 3-[(2-Bromophenoxy)methyl]benzohydrazide for High-Throughput Biological Screening
Introduction: The Scaffold Advantage
In the landscape of medicinal chemistry, the benzohydrazide moiety is a privileged pharmacophore, serving as a versatile precursor for Schiff bases (hydrazones) and heterocyclic rings like 1,3,4-oxadiazoles and 1,2,4-triazoles.[1][2]
This guide focuses on the derivatization of 3-[(2-Bromophenoxy)methyl]benzohydrazide (Compound 1) . This specific scaffold offers unique structural advantages for biological screening:
-
Lipophilic Tail: The (2-bromophenoxy)methyl group enhances membrane permeability and provides steric bulk to fill hydrophobic pockets in target enzymes (e.g., Urease, Enoyl-ACP reductase).[1][2]
-
Meta-Substitution: The meta linkage preserves the planarity of the benzohydrazide core while directing the lipophilic tail away from the primary binding interface, reducing steric clash.[2]
-
Reactive Hydrazide Head: The terminal
group allows for rapid, high-yield diversification into libraries with distinct hydrogen-bonding and electrostatic profiles.[1][2]
This protocol details the synthesis of two distinct derivative libraries—Acylhydrazones (Series A) and 1,3,4-Oxadiazoles (Series B) —and prepares them for biological assay.[1][2]
Strategic Reaction Pathway
The following workflow illustrates the divergent synthesis strategy. We utilize the parent hydrazide to generate a library of hydrogen-bond donors (Hydrazones) and a library of rigid bioisosteres (Oxadiazoles).[1][2]
Figure 1: Divergent synthesis workflow. Series A retains H-bond donor capability (
Module 1: Synthesis of Acylhydrazone Library (Series A)
Acylhydrazones possess an azomethine proton (
Reagents Required
-
Substrate: 3-[(2-Bromophenoxy)methyl]benzohydrazide (1.0 eq)
-
Reactant: Substituted Aromatic Aldehydes (1.1 eq) (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde).[1][2]
Step-by-Step Protocol
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the parent benzohydrazide in 15 mL of absolute ethanol. Slight warming (40°C) may be required due to the lipophilic bromophenoxy tail.[1][2]
-
Activation: Add 1.1 mmol of the selected aromatic aldehyde.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours .
-
Isolation: Cool the reaction mixture to room temperature. The hydrazone typically precipitates as a solid.[2]
-
Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/DMF if necessary.
Quality Control (Self-Validation)
-
IR Spectroscopy: Look for the appearance of the Imine (
) stretch at 1600–1620 cm⁻¹ and the Amide II band at 1530–1550 cm⁻¹ .[1][2] -
¹H NMR: The diagnostic singlet for the azomethine proton (
) appears downfield at δ 8.3–8.8 ppm .[1][2] The disappearance of the broad singlet (approx.[2] δ 4.5 ppm) confirms conversion.[1][2]
Module 2: Cyclization to 1,3,4-Oxadiazoles (Series B)
Cyclization removes the hydrolytically labile hydrazone linkage, creating a rigid 5-membered aromatic ring.[1][2] This series often exhibits improved pharmacokinetic profiles (metabolic stability) compared to Series A.[1][2]
Method A: Phosphorus Oxychloride ( ) Cyclization (Standard)
Use this method for robust, non-sensitive substrates.[1][2]
-
Setup: Place 1.0 mmol of the purified Hydrazone (from Series A) into a 25 mL round-bottom flask.
-
Reagent Addition: Add 5–7 mL of
(Phosphorus Oxychloride). This acts as both solvent and dehydrating agent.[2][4] -
Reaction: Reflux at 100–110°C for 4–6 hours .
-
Quenching: Cool the mixture to RT. Slowly pour the reaction mass onto 100g of crushed ice with vigorous stirring. The excess
will hydrolyze, and the oxadiazole will precipitate.[2] -
Neutralization: Adjust pH to ~7-8 using 10%
solution to ensure the product is in non-salt form. -
Isolation: Filter the solid, wash with water, and dry.[1][2]
Method B: Oxidative Cyclization ( ) (Mild)
Use this method if the substrate contains acid-sensitive groups.[1][2]
-
Dissolve 1.0 mmol Hydrazone in 10 mL Dioxane or THF.[2]
-
Add 2.5 eq
and 1.1 eq Iodine ( ).[1][2] -
Stir at 70°C for 2–4 hours . The mixture will turn from dark violet to light orange as iodine is consumed.[2]
-
Quench with 5%
(Sodium thiosulfate) to remove excess iodine.[1][2] Extract with ethyl acetate.[2]
Biological Screening Preparation
To ensure reproducibility in High-Throughput Screening (HTS), proper solubilization of these lipophilic derivatives is critical.[1][2]
Solubility Data & Plating Protocol:
| Parameter | Specification | Notes |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | HPLC Grade, >99.9% purity.[1][2] |
| Stock Concentration | 10 mM or 2 mg/mL | Store at -20°C. Avoid repeated freeze-thaw.[1][2] |
| Working Concentration | 10 - 100 µM | Dilute in culture media immediately prior to assay.[1][2] |
| Max DMSO Tolerance | < 0.5% (v/v) | Most cell lines/bacteria tolerate up to 0.5-1.0%.[1][2] |
Assay Workflow (Antimicrobial Example):
-
Preparation: Prepare 1 mg/mL stock solutions of derivatives in DMSO.
-
Dilution: Perform serial dilutions in a 96-well plate (e.g., 100, 50, 25, 12.5 µg/mL).
-
Inoculation: Add bacterial suspension (
CFU/mL) to wells. -
Controls:
References
-
Sondhi, S. M., et al. "Synthesis, anti-inflammatory and analgesic activity evaluation of some mono, bi and tricyclic pyrimidine derivatives."[1][2] European Journal of Medicinal Chemistry, 2009.[1][2]
-
Rollas, S., & Küçükgüzel, Ş.[1][2] G. "Biological activities of hydrazone derivatives." Molecules, 2007.[1][2]
-
Kumar, S., et al. "Synthesis and biological evaluation of some new 1,3,4-oxadiazole derivatives."[1][2] Acta Poloniae Pharmaceutica, 2013.[1][2]
-
Gomha, S. M., et al. "Synthesis and Biological Evaluation of Some New 1,3,4-Oxadiazoles and 1,2,4-Triazoles." Molecules, 2015.[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Screening of 3-[(2-Bromophenoxy)methyl]benzohydrazide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel synthetic compound, 3-[(2-Bromophenoxy)methyl]benzohydrazide. Benzohydrazide and its derivatives represent a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, antitubercular, and antifungal properties. The protocols detailed herein are designed to facilitate a systematic and robust evaluation of the compound's efficacy against a panel of clinically relevant bacterial and fungal pathogens. Methodologies are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility. This guide covers preliminary screening using diffusion assays and quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), providing a complete workflow for preclinical assessment.
Scientific Background & Rationale
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent activity against multidrug-resistant pathogens. Hydrazide-hydrazone derivatives have emerged as a "privileged scaffold," characterized by the azomethine moiety (–NHN=CH–), which is a key pharmacophore in many bioactive molecules. The biological activity of these compounds is often attributed to their ability to interfere with essential cellular processes. For instance, some hydrazides are known to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication, leading to cell death. The structure of 3-[(2-Bromophenoxy)methyl]benzohydrazide, incorporating a bromo-substituted phenoxy ring, suggests potential for enhanced lipophilicity and membrane interaction, which may contribute to its antimicrobial effects. The inclusion of halogen atoms in similar structures has been shown to increase biological activity.
The selection of screening methods is critical for accurately assessing a new compound's potential. A tiered approach is most effective:
-
Primary Screening (Qualitative): Agar diffusion methods (disk or well) provide a rapid, cost-effective initial assessment of bioactivity. They are excellent for identifying compounds that warrant further investigation.
-
Secondary Screening (Quantitative): Broth microdilution is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible microbial growth. This provides a quantitative measure of potency, which is essential for comparing different compounds and for guiding further development.
-
Cidal Activity Assessment: Determining the Minimum Bactericidal or Fungicidal Concentration (MBC/MFC) distinguishes whether a compound is static (inhibits growth) or cidal (kills the organism), a critical parameter for therapeutic potential.
This guide provides detailed protocols for each of these stages, ensuring a thorough and scientifically rigorous evaluation.
Required Materials and Reagents
2.1. Test Compound and Solvents
-
3-[(2-Bromophenoxy)methyl]benzohydrazide (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
2.2. Microbial Strains (Example Panel)
-
Gram-positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 25923, MRSA strain ATCC 43300)
-
Bacillus subtilis (e.g., ATCC 6633)
-
-
Gram-negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungi (Yeast):
-
Candida albicans (e.g., ATCC 10231)
-
2.3. Culture Media and Reagents
-
Mueller-Hinton Broth (MHB) for bacteria
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) if required by CLSI standards
-
RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungi
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) for inoculum preparation
-
0.5 McFarland turbidity standard
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile filter paper disks (6 mm diameter)
-
Resazurin sodium salt (for viability indication, optional)
2.4. Equipment
-
Biosafety cabinet (Class II)
-
Incubators (35-37°C for bacteria, 30-35°C for fungi)
-
Shaking incubator
-
Spectrophotometer or turbidity meter
-
Vortex mixer
-
Micropipettes and sterile tips
-
Microplate reader (optional, for OD measurements)
Experimental Workflow Overview
The overall process for screening the test compound follows a logical progression from initial preparation to final data analysis.
Caption: High-level workflow for antimicrobial assessment.
Detailed Experimental Protocols
Protocol 1: Preparation of Compound Stock and Microbial Inoculum
-
Causality: Proper preparation is fundamental for accurate and reproducible results. Using DMSO is necessary for dissolving hydrophobic compounds like benzohydrazides. Standardizing the microbial inoculum to a 0.5 McFarland standard ensures that the number of organisms challenged by the compound is consistent across experiments.
1.1. Compound Stock Solution Preparation:
-
Accurately weigh 10 mg of 3-[(2-Bromophenoxy)methyl]benzohydrazide.
-
Dissolve in 1 mL of sterile DMSO to create a 10 mg/mL (10,000 µg/mL) stock solution.
-
Vortex thoroughly until fully dissolved.
-
Prepare intermediate dilutions in the appropriate sterile broth (MHB or RPMI) as needed for subsequent assays.
-
Note: The final concentration of DMSO in any test well should not exceed 1% (v/v), as higher concentrations can inhibit microbial growth. A solvent toxicity control is mandatory.
-
1.2. Microbial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing 5 mL of sterile Tryptic Soy Broth (or appropriate growth medium).
-
Incubate at 37°C with agitation (200 rpm) until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
For the final working inoculum for the broth microdilution assay, dilute this adjusted suspension in the appropriate test medium (e.g., MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Protocol 2: Primary Screening - Agar Well Diffusion Assay
-
Causality: This method provides a rapid visual confirmation of antimicrobial activity. The compound diffuses through the agar, creating a concentration gradient. If the compound is active, a clear "zone of inhibition" will appear where the concentration is sufficient to prevent microbial growth.
-
Prepare MHA plates by pouring 20-25 mL of molten agar into sterile petri dishes and allowing them to solidify.
-
Using a sterile cotton swab, uniformly streak the standardized microbial inoculum (from step 1.2) across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-10 minutes in the biosafety cabinet.
-
Using a sterile cork borer or pipette tip, create uniform wells (6 mm in diameter) in the agar.
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (e.g., at 1 mg/mL) into a designated well.
-
Controls:
-
Positive Control: Add a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to a separate well.
-
Negative Control: Add the solvent (e.g., 10% DMSO in broth) to another well to ensure it has no inhibitory effect.
-
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for Candida.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Protocol 3: Quantitative Analysis - Broth Microdilution for MIC
-
Causality: This is the standard method for quantifying the potency of an antimicrobial agent. By exposing a standard number of organisms to a two-fold serial dilution of the compound, we can precisely identify the minimum concentration required to inhibit growth.
-
Dispense 100 µL of sterile MHB (for bacteria) or RPMI (for fungi) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the test compound at the desired starting concentration (e.g., 512 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this process sequentially from well 2 to well 10. Discard 100 µL from well 10 after mixing.
-
Plate Setup:
-
Wells 1-10: Contain serial dilutions of the test compound.
-
Well 11 (Growth Control): Contains 100 µL of broth only (no compound).
-
Well 12 (Sterility Control): Contains 200 µL of broth only (no compound, no inoculum).
-
-
Add 100 µL of the standardized microbial inoculum (prepared in step 1.2, diluted to ~5x10⁵ CFU/mL) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in wells 1-11 is 200 µL. The final inoculum density is ~2.5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.
-
Determine the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or by reading the optical density (OD) at 600 nm.
Caption: Example layout for a single-row MIC assay.
Protocol 4: Determination of MBC/MFC
-
Causality: The MIC value does not differentiate between growth inhibition (bacteriostatic) and cell killing (bactericidal). Sub-culturing from the clear wells of the MIC plate onto fresh agar allows for the determination of the concentration that results in a ≥99.9% reduction in the initial inoculum, which is the definition of bactericidal/fungicidal activity.
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no visible growth was observed.
-
Gently mix the contents of each selected well.
-
Using a calibrated loop or pipette, plate 10 µL from each of these wells, plus the growth control well, onto separate, labeled MHA or SDA plates.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
Count the number of colonies (CFU) on each plate.
-
Determine the MBC/MFC: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format. The results will allow for a direct comparison of the compound's activity against different microbial species.
Table 1: Example Antimicrobial Activity Data for 3-[(2-Bromophenoxy)methyl]benzohydrazide
| Microorganism | Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 25923 | Positive | 16 | 32 | Cidal (≤4) |
| Escherichia coli | ATCC 25922 | Negative | 64 | >256 | Static (>4) |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 128 | >256 | Static (>4) |
| Candida albicans | ATCC 10231 | N/A (Fungus) | 32 | 64 | Cidal (≤4) |
| Ciprofloxacin | Control | N/A | 0.5 | 1 | Cidal (≤4) |
| Fluconazole | Control | N/A | 2 | >64 | Static (>4) |
-
Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal/fungicidal, while a ratio of >4 is considered bacteriostatic/fungistatic.
References
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]
-
Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836. Retrieved from [Link]
-
Vallejo, M., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases. Retrieved from [Link]
-
Kumar, R., et al. (2016). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(7), 1745-1751. Retrieved from [Link]
-
Jayapal, M. R., et al. (2019). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 11(2), 48-56. Retrieved from [Link]
-
Wadhwani, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11). Retrieved from [Link]
-
FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO. Retrieved from [Link]
-
Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing. Retrieved from [Link]
-
Zhang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. Retrieved from [Link]
-
Wist, V., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports, 14(2), 296-313. Retrieved from [Link]
-
Hedelin, M. (2023). Antibacterial Screening Reveals Multiple Potent Compounds Against Multidrug-Resistant Pathogens. DiVA. Retrieved from [Link]
-
Spizek, J., & Rezanka, T. (2012). Screening Strategies to Identify New Antibiotics. Current Medicinal Chemistry, 19(7), 967-976. Retrieved from [Link]
-
Hidayah, N., et al. (2018). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 2024(1). Retrieved from [Link]
-
Sławiński, J., & Szafrański, K. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25, 2551-2575. Retrieved from [Link]
-
Naaz, F., et al. (2021). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 14(12). Retrieved from [Link]
-
Anand, S., & Arulmurugan, S. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(10), 587-592. Retrieved from [Link]
-
Askew, C., et al. (2022). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 66(5). Retrieved from [Link]
-
Szafrański, K., & Sławiński, J. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17). Retrieved from [Link]
-
Szafrański, K., & Sławiński, J. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5334. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2383. Retrieved from [Link]
-
Yilmaz, M., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Nanomedicine, 11, 5937-5945. Retrieved from [Link]
-
Microbiologics. (n.d.). Antibacterial & Antifungal Testing Services. Retrieved from [Link]
-
Kjeldgaard, J., et al. (2021). Development of quantitative high-throughput screening methods for identification of antifungal biocontrol strains. bioRxiv. Retrieved from [Link]
- Zhu, H. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)
Application Note: Comprehensive Anticancer Evaluation of 3-[(2-Bromophenoxy)methyl]benzohydrazide Derivatives
Executive Summary & Rational Design
The benzohydrazide scaffold is a privileged structure in medicinal chemistry, acting as a versatile linker that facilitates hydrogen bonding within the active sites of serine/threonine and tyrosine kinases. The specific derivatives —3-[(2-Bromophenoxy)methyl]benzohydrazide analogs —incorporate two critical design elements:
-
The Phenoxymethyl Ether Linker: Introduces rotational flexibility and lipophilicity (logP modulation), allowing the molecule to adapt to hydrophobic pockets in targets like EGFR or Tubulin.
-
The Ortho-Bromo Substituent: Provides a sigma-hole for halogen bonding (X-bond) interactions with carbonyl backbone residues of target proteins, a strategy increasingly used to enhance potency beyond standard hydrogen bonding.
This application note details the standardized workflow for evaluating these compounds, moving from solubility optimization to mechanistic deconvolution.
Chemical Handling & Stock Preparation
Challenge: Benzohydrazide derivatives, particularly those with halogenated phenoxy rings, often exhibit poor aqueous solubility, leading to precipitation in cell culture media and false-negative IC50 results.
Protocol: Solubilization and Stability Check
-
Primary Stock: Dissolve the solid compound in 100% DMSO (molecular biology grade) to a concentration of 20 mM .
-
Note: Sonicate at 37°C for 5 minutes if visual turbidity persists.
-
-
Purity Verification: Verify integrity via HPLC-UV (254 nm). The hydrazide linkage is susceptible to hydrolysis in acidic environments; ensure stock is stored at -20°C in anhydrous conditions.
-
Working Solutions:
-
Prepare intermediate dilutions in serum-free media.
-
Critical Step: Ensure the final DMSO concentration in the cell assay never exceeds 0.5% (v/v) , as DMSO >1% induces cytotoxicity in sensitive lines (e.g., MCF-7), confounding data.
-
Primary Screening: Cytotoxicity Profiling (SRB/MTT)
While MTT is common, the Sulforhodamine B (SRB) assay is recommended for benzohydrazides because hydrazide moieties can occasionally interfere with the mitochondrial reductase enzymes used in MTT/MTS assays, leading to colorimetric artifacts.
Assay Logic
We evaluate the compounds against a panel representing different resistance mechanisms:
-
A549 (Lung): High EGFR expression (Target hypothesis).
-
MCF-7 (Breast): Hormone-dependent.
-
MDA-MB-231 (Breast): Triple-negative/Metastatic.
-
HUVEC: Normal control (Selectivity Index calculation).
Step-by-Step Protocol (SRB Method)
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.
-
Treatment: Add 100 µL of compound dilutions (0.1 µM to 100 µM, log scale). Include:
-
Positive Control:[1] Doxorubicin or Erlotinib (depending on target hypothesis).
-
Vehicle Control: 0.5% DMSO.
-
-
Fixation: After 48–72 hours, fix cells by adding cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour.
-
Staining: Wash with water (x4) and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Solubilization: Wash with 1% acetic acid (x4) to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5).
-
Readout: Measure absorbance at 510 nm . Calculate % Growth Inhibition.
Data Output Format:
| Compound ID | R-Group Subst. | A549 IC50 (µM) | MCF-7 IC50 (µM) | Selectivity Index (HUVEC/A549) |
|---|---|---|---|---|
| 3-Br-Ph-1 | 2-Br (Parent) | 4.2 ± 0.3 | 8.1 ± 1.2 | 5.4 (Good) |
| 3-Br-Ph-2 | 2-Br, 4-F | 1.8 ± 0.1 | 3.5 ± 0.5 | 2.1 (Toxic) |
| Ref | Erlotinib | 0.08 ± 0.02 | >10 | N/A |
Mechanistic Deconvolution: Flow Cytometry
If the benzohydrazide derivative shows IC50 < 10 µM, the mechanism of cell death must be determined. Benzohydrazides often arrest the cell cycle at G2/M (tubulin interference) or G0/G1 (kinase inhibition).
Protocol: Dual Staining (Annexin V-FITC / PI)
-
Treatment: Treat 1x10^6 cells with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Collect cells (including floating dead cells) and wash with cold PBS.
-
Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate 15 mins at RT in the dark.
-
Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 600+ nm for PI).
Interpretation:
-
Q1 (Annexin- / PI+): Necrosis (indicates non-specific toxicity/membrane damage).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Live cells.
-
Q4 (Annexin+ / PI-): Early Apoptosis (Desired mechanism).
Target Validation: EGFR Kinase Inhibition & Docking[1]
Literature suggests benzohydrazides often act as ATP-competitive inhibitors of EGFR. The "3-[(2-Bromophenoxy)methyl]" moiety is designed to occupy the hydrophobic pocket near the gatekeeper residue.
In Silico Docking Workflow (Validation)
Before running expensive kinase panels, validate the binding mode.
-
Protein Prep: Retrieve EGFR Kinase Domain (e.g., PDB ID: 1M17 or 4HJO ) from RCSB. Remove water and co-crystallized ligands.
-
Ligand Prep: Minimize energy of the benzohydrazide derivative (DFT B3LYP/6-31G*).
-
Docking: Define the grid box around the ATP binding site (Met793 hinge region).
-
Criteria: Look for H-bonds between the hydrazide -NH/C=O and Met793, and Halogen bonding between the 2-Br and carbonyls of the backbone (e.g., Glu762 or Ala743).
Experimental Kinase Assay (ADP-Glo)
-
Reaction: Mix EGFR recombinant protein, substrate (Poly [Glu, Tyr] 4:1), ATP (10 µM), and the test compound.
-
Incubation: 60 mins at RT.
-
Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
-
Result: A decrease in luminescence indicates kinase inhibition.
Pathway Visualization (Mechanism of Action)
The following diagram illustrates the hypothesized blockade of the EGFR signaling cascade by the 3-[(2-Bromophenoxy)methyl]benzohydrazide derivative, leading to apoptosis.
Caption: Proposed Mechanism of Action. The benzohydrazide derivative competitively inhibits ATP binding at the EGFR kinase domain, halting the RAS/RAF/MEK/ERK cascade and shifting the cell state from proliferation to apoptosis.
References
-
Sun, J., et al. "Design, synthesis, and biological evaluation of benzohydrazide derivatives containing dihydropyrazoles as potential EGFR kinase inhibitors." International Journal of Molecular Sciences, 2015.
-
Kumar, P., et al. "Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives." Arabian Journal of Chemistry, 2017.[2]
-
NCI-60 Human Tumor Cell Lines Screen. "Standard Protocols for SRB Cytotoxicity Assay." National Cancer Institute.
-
Wilcken, R., et al. "Halogen Bonding in Drug Discovery: An Overview." Journal of Medicinal Chemistry, 2013. (Contextual grounding for the 2-bromo design rationale).
Sources
Application Notes & Protocols for the Crystallization of Brominated Organic Compounds
Introduction: Navigating the Unique Challenges of Brominated Compound Crystallization
In the landscape of pharmaceutical and materials science, brominated organic compounds are of significant interest due to their unique physicochemical properties and synthetic utility. The presence of the heavy, polarizable bromine atom can profoundly influence a molecule's reactivity, lipophilicity, and, critically, its solid-state behavior. While the fundamental principles of crystallization apply, the successful isolation of high-quality, single crystals of brominated compounds for applications such as X-ray diffraction analysis or for ensuring the purity and stability of active pharmaceutical ingredients (APIs) requires a nuanced approach.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven techniques and detailed protocols for the crystallization of these challenging molecules. We will move beyond generic procedures to explain the causality behind experimental choices, empowering the researcher to troubleshoot and optimize their crystallization strategies. The protocols herein are designed as self-validating systems, with integrated checkpoints to ensure success.
The primary challenges in crystallizing brominated compounds often stem from:
-
High Molecular Weight: The mass of bromine can lead to lower solubility in common organic solvents.
-
Intermolecular Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence crystal packing but also compete with other desired interactions.
-
Polymorphism: Like many organic molecules, brominated compounds can exist in multiple crystalline forms, each with different physical properties.[1]
-
Safety: Many brominated reagents and compounds require specific handling procedures due to their toxicity and reactivity.[2][3][4][5][6]
This document will provide the strategic framework and tactical protocols to overcome these challenges.
Part 1: Strategic Selection of Crystallization Methodology
The choice of crystallization method is paramount and is dictated by the compound's thermal stability, volatility, and solubility characteristics. A logical workflow for method selection is essential for efficiently identifying the optimal conditions.
Caption: Workflow for selecting a suitable crystallization method.
The five principal methods for crystallizing organic compounds are all applicable to brominated derivatives.[7]
-
Slow Cooling: This is the most straightforward method. It relies on the principle that the compound is significantly more soluble in a given solvent at a higher temperature than at a lower temperature.[8][9] The key to forming high-quality crystals is to allow the solution to cool slowly, preventing rapid precipitation which traps impurities and leads to small, poorly formed crystals.
-
Slow Evaporation: This technique is ideal for compounds that are highly soluble in a volatile solvent at room temperature.[7][9] The solvent is allowed to evaporate slowly, gradually increasing the concentration of the compound until it reaches supersaturation and begins to crystallize. While simple, this method can sometimes lead to lower quality crystals if evaporation is too rapid.[10]
-
Vapor Diffusion: Often the most successful method for growing X-ray quality single crystals, vapor diffusion involves dissolving the compound in a "good" solvent and placing this solution in a sealed chamber containing a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble.[7] The vapors of the anti-solvent slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion (Solvent Layering): This method is conceptually similar to vapor diffusion but occurs in the liquid phase. A solution of the compound is carefully layered with a miscible anti-solvent.[10][11] Crystallization occurs at the interface between the two solvents as they slowly mix. The success of this technique depends on a significant difference in density between the two solvents.[10]
-
Sublimation: This solvent-free method is applicable to compounds that are sufficiently volatile and thermally stable. The solid is heated under vacuum, and the resulting vapor crystallizes on a cooled surface (a "cold finger").[7][9] This technique has the significant advantage of producing crystals that are inherently free of solvent impurities.[7]
Part 2: The Cornerstone of Success - Solvent System Optimization
The selection of an appropriate solvent or solvent system is the most critical factor in a successful crystallization. The ideal solvent should exhibit a steep solubility curve for the compound of interest—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[8]
Initial Solvent Screening: A preliminary screening of solvents is a crucial first step. This can be done on a small scale by testing the solubility of a few milligrams of the compound in about 0.5 mL of various solvents.
| Solvent Class | Examples | Polarity | Typical Use for Brominated Compounds |
| Non-Polar | Hexanes, Heptane, Cyclohexane, Toluene | Low | Often used as anti-solvents (the "poor" solvent) in vapor or liquid diffusion. Toluene can sometimes be a good primary solvent for large, aromatic brominated compounds.[12][13] |
| Halogenated | Dichloromethane (DCM), Chloroform | Medium | Excellent primary solvents (the "good" solvent) for many brominated organics due to similar polarities. Their volatility makes them suitable for slow evaporation and as the primary solvent in diffusion methods.[7][12] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium | Good primary solvents. Diethyl ether is highly volatile and useful for slow evaporation and as the more volatile component in a co-solvent system.[7] |
| Esters | Ethyl Acetate | Medium | A versatile solvent that can serve as a primary solvent. Often used in a pair with hexanes.[14] |
| Ketones | Acetone | High | Can be a good primary solvent, but its high polarity may keep the compound in solution. Often paired with water or hexanes.[13] |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Can be effective, especially for compounds with hydrogen bonding capabilities. Often used in co-solvent systems with water or DCM.[12][14] Washing a crude product with ethanol can sometimes remove excess bromine.[12] |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | High | Acetonitrile is a common choice for crystallizing compounds with multiple aromatic rings.[12] DMF is a very strong solvent and is typically used only when other options fail. |
| Aqueous | Water | Very High | Rarely a primary solvent for organic compounds unless they are highly polar or ionic. More commonly used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[13][14] |
Two-Solvent Systems: Often, a single solvent does not provide the ideal solubility profile. In such cases, a two-solvent system (co-solvent system) is employed. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (anti-solvent) in which it is sparingly soluble until the solution becomes turbid.[14] Gentle heating to redissolve the solid followed by slow cooling can yield excellent crystals.
Common solvent pairs include:
-
Ethanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
Part 3: Detailed Experimental Protocols
Prerequisite: Before attempting any crystallization, ensure the compound is as pure as possible (ideally >95%). The presence of impurities can inhibit crystal growth or become incorporated into the crystal lattice.[7] If the crude product contains residual bromine from the reaction, it can often be removed by washing a solution of the product (e.g., in DCM or ethyl acetate) with a 10% aqueous sodium thiosulfate solution.[12]
Protocol 1: Slow Cooling Crystallization
This protocol is adapted from standard laboratory procedures for the purification of organic solids.[14][15]
Objective: To purify a solid brominated compound by dissolving it in a minimum amount of a suitable hot solvent and allowing it to crystallize upon slow cooling.
Materials:
-
Crude brominated compound (100 mg - 1 g)
-
Selected crystallization solvent
-
Erlenmeyer flasks (2)
-
Hot plate or steam bath
-
Boiling stones or a stir bar
-
Filter paper and funnel (for hot filtration, if needed)
-
Ice bath
-
Buchner funnel and filtration flask for vacuum filtration
Procedure:
-
Preparation: Place the crude brominated compound into an Erlenmeyer flask. Add a boiling stone or stir bar. In a separate flask, bring a larger volume of the chosen solvent to a boil.
-
Dissolution: Add the hot solvent to the flask containing the solid in small portions, swirling after each addition.[15] Add just enough hot solvent to completely dissolve the solid. Adding excess solvent is a common error and will reduce the final yield.[15]
-
Checkpoint: The solution should be clear. If insoluble impurities remain, a hot filtration step is necessary.
-
-
Cooling (Crucial Step): Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not disturb the flask during this period. Rapid cooling will result in the formation of small, impure crystals.
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask just below the surface of the solution with a glass rod. Alternatively, add a tiny "seed" crystal from a previous batch.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surfaces.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter or by transferring them to a desiccator.
Protocol 2: Vapor Diffusion for Single Crystal Growth
This protocol is a standard and highly effective method for obtaining X-ray quality crystals.[7]
Objective: To grow single crystals by the slow diffusion of an anti-solvent vapor into a concentrated solution of the compound.
Materials:
-
Purified brominated compound (5-20 mg)
-
"Good" solvent (e.g., Dichloromethane, Chloroform, Toluene)
-
"Poor" anti-solvent (e.g., Pentane, Hexane, Diethyl Ether)
-
Small vial (e.g., 1-dram vial)
-
Larger vial or beaker with a cap or parafilm (e.g., 20 mL scintillation vial)
Procedure:
-
Prepare the Inner Vial: Dissolve 5-20 mg of the compound in the minimum amount of the "good" solvent (typically 0.5 - 1.0 mL) in the small vial. The solution should be concentrated but not yet saturated.
-
Prepare the Outer Chamber: Add 2-3 mL of the "poor" anti-solvent to the larger vial.
-
Assemble the System: Carefully place the small, open vial containing the compound solution inside the larger vial. Ensure the inner vial stands upright and does not tip over.
-
Seal and Wait: Seal the outer vial tightly with its cap or parafilm. Label it clearly and set it aside in a location free from vibrations and temperature fluctuations.
-
Patience is Key: Do not disturb the setup. Crystal growth can take anywhere from a few days to several weeks.[16] Monitor progress visually without moving the vial.
-
Harvesting: Once suitable crystals have formed, carefully open the chamber and use a pipette to remove the mother liquor. Use a fine needle or spatula to carefully dislodge and remove the crystals.
Caption: Schematic of a vapor diffusion crystallization setup.
Part 4: Safety and Handling of Brominated Compounds
Working with brominated compounds requires strict adherence to safety protocols. Elemental bromine and many brominated reagents are toxic, corrosive, and environmentally hazardous.[3][6]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield are required when handling concentrated solutions or pure bromine.[2][5]
-
Gloves: Use chemically resistant gloves (e.g., nitrile or fluorinated rubber for liquid bromine). Always inspect gloves before use and use proper removal technique.[2][5][6]
-
Lab Coat: A lab coat must be worn at all times.[5]
-
Closed-toe Shoes: Required for all laboratory work.[5]
Engineering Controls:
-
Fume Hood: All work with volatile brominated compounds or liquid bromine must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][5][6]
Emergency Procedures:
-
Spills: For small spills of bromine-containing solutions, have a neutralizing agent readily available. A 1 M solution of sodium thiosulfate or sodium carbonate can be used to treat spills.[4][6]
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with water for at least 20 minutes, holding the eyelids open.[4][5]
-
Inhalation: Move the affected person to fresh air immediately.[5]
-
In all cases of significant exposure, seek immediate medical attention.[5]
-
References
-
Crystal Growing Tips. (2015, April 28). University of Florida, Center for X-ray Crystallography. [Link]
-
Bromine in orgo lab SOP. Providence College, Environmental Health and Safety. [Link]
-
SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). Tata Chemicals Limited. [Link]
-
Student safety sheets 55 Bromine. (2022). CLEAPSS Science. [Link]
-
SOP Title: Bromine Safety & Standard Operating Procedures. Unknown Source. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]
-
Handling liquid bromine and preparing bromine water. Royal Society of Chemistry Education. [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PMC. [Link]
-
Solvent Choice. University of York, Chemistry Teaching Labs. [Link]
-
Guide for crystallization. Unknown Source. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Single Solvent Crystallization. (2022, August 16). Chemistry LibreTexts. [Link]
-
Crystallization, Small Scale. (2021, September 24). YouTube. [Link]
-
SOP: CRYSTALLIZATION. UCT Science. [Link]
-
Single-crystal growth, crystal structure, and molecular dynamics of organic–inorganic [NH3(CH2)2NH3]CuBr4. (n.d.). PMC. [Link]
-
Some Tricks for the Single Crystal Growth of Small Molecules. cdifx. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
Organic crystallization processes. (2025, August 9). ResearchGate. [Link]
-
Reflecting on barriers to continuous pharmaceutical crystallization. (2025, September 10). MIT. [Link]
-
Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). Tianming Pharmaceutical. [Link]
-
Crystal Growth - Sample Preparation. Philipps-Universität Marburg, Molecular Solids Group. [Link]
-
Improving Drug Solubility By Preventing Crystallization. (2015, September 21). Xtalks. [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. ehs.providence.edu [ehs.providence.edu]
- 3. tatachemicals.com [tatachemicals.com]
- 4. science.cleapss.org.uk [science.cleapss.org.uk]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 10. unifr.ch [unifr.ch]
- 11. How To [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-[(2-Bromophenoxy)methyl]benzohydrazide
Introduction & Chemical Context
The isolation of 3-[(2-Bromophenoxy)methyl]benzohydrazide presents a classic challenge in small molecule chromatography: balancing the retention of a lipophilic aromatic ether with the peak shape issues inherent to a basic/polar hydrazide functionality.
This molecule contains two distinct domains affecting its chromatographic behavior:
-
The Lipophilic Domain: The 2-bromophenoxy moiety provides significant hydrophobic character and halogen-bonding potential, necessitating a reverse-phase (RP) approach.[1]
-
The Polar/Basic Domain: The benzohydrazide group (
) is capable of hydrogen bonding and protonation. Without proper pH control, this group interacts with residual silanols on silica-based columns, leading to severe peak tailing.[1]
This guide details a robust RP-HPLC protocol designed to suppress silanol interactions while maximizing resolution from synthetic impurities (e.g., unreacted methyl 3-(bromomethyl)benzoate or hydrazine).[1]
Method Development Strategy (The "Why")
Stationary Phase Selection
-
Primary Choice: C18 (Octadecylsilane) with High End-Capping. [1]
-
Reasoning: The bromophenoxy group requires strong hydrophobic interaction for retention. "End-capping" is non-negotiable here; it blocks free silanol groups that would otherwise bind irreversibly to the hydrazide nitrogen, causing peak broadening.
-
-
Alternative: Phenyl-Hexyl. [1]
-
Reasoning: If the C18 separation fails to resolve regioisomers (e.g., 2-bromo vs. 3-bromo impurities), the Phenyl-Hexyl phase utilizes
interactions with the benzoyl and phenoxy rings to offer orthogonal selectivity.[1]
-
Mobile Phase Chemistry
-
Solvent B (Organic): Acetonitrile (ACN). [1]
-
Reasoning: ACN provides sharper peaks for aromatic compounds compared to methanol and has lower viscosity, allowing for higher flow rates during equilibration.
-
-
Modifier: 0.1% Trifluoroacetic Acid (TFA). [1]
-
Reasoning:
-
pH Control: Lowers pH to ~2.0, ensuring the hydrazide is fully protonated or the silanols are fully suppressed.
-
Ion Pairing: The Trifluoroacetate anion forms a weak ion pair with the protonated hydrazide, improving peak symmetry. Note: If using Mass Spectrometry (MS) detection, substitute TFA with 0.1% Formic Acid to avoid signal suppression.[1]
-
-
Detailed Experimental Protocol
Equipment & Reagents[2][3]
-
System: Binary Gradient HPLC (Analytical) or Prep-HPLC (Purification).[1]
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Solvents: HPLC-grade Water, Acetonitrile, TFA.[1]
Sample Preparation
-
Solubility: The compound is poorly soluble in water but soluble in DMSO and Methanol.
-
Protocol:
-
Dissolve crude solid in minimal DMSO (approx. 50-100 mg/mL).[1]
-
Dilute 1:1 with Methanol .
-
Filter through a 0.45 µm PTFE syringe filter to remove particulate matter.
-
Critical: Do not use aldehydes (e.g., acetone contaminants) in glassware, as hydrazides react rapidly to form hydrazones.[1]
-
Analytical Method (Scouting)
Use this method to assess purity and determine the specific gradient for purification.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Vol | 5 - 10 µL |
| Detection | UV 254 nm (Primary), 220 nm (Secondary) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
Gradient Table (Analytical):
| Time (min) | % B (ACN) | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Injection hold |
| 15.0 | 95 | Linear Ramp |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
Preparative Purification (Scale-Up)
Once the retention time (RT) is established (typically eluting around 50-60% B due to the Br-phenoxy group), optimize the gradient to be shallower around the peak of interest.[1]
Calculated Prep Gradient (Example):
-
Assumption: Target elutes at 55% B in the scouting run.
-
Strategy: Start 20% below target, end 20% above.
| Time (min) | % B (ACN) |
| 0.0 | 35 |
| 2.0 | 35 |
| 12.0 | 75 |
| 13.0 | 95 |
| 15.0 | 95 |
Workflow Visualization
The following diagram illustrates the logical flow from crude synthesis to final QC, including decision nodes for troubleshooting.
Caption: Logical workflow for the purification of benzohydrazide derivatives, including troubleshooting loops for common peak shape issues.
Troubleshooting & Critical Parameters
Peak Tailing (The Hydrazide Effect)
If the benzohydrazide peak tails significantly:
-
Check Column Age: Older columns lose end-capping, exposing silanols.[1] Replace the column.
-
Increase Buffer Strength: Increase TFA to 0.2% or switch to a buffer with higher capacity (e.g., Phosphate buffer pH 2.5), though phosphate is non-volatile and requires desalting.
Hydrazone Formation (Ghost Peaks)[1]
-
Symptom: Appearance of a new, later-eluting peak that grows over time.[1]
-
Cause: Reaction of the hydrazide with trace aldehydes (e.g., acetone residue in glassware or formaldehyde in air).
-
Fix: Use fresh HPLC solvents and ensure all glassware is acetone-free.[1]
Retention Shifts
-
Cause: The 2-Bromophenoxy group is sensitive to "organic modifier" changes.
-
Fix: Ensure the Acetonitrile/Water mix is precise. Pre-mixed mobile phases are recommended for reproducibility.[1]
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (The authoritative text on RP-HPLC mechanisms and method development). [1]
-
Phenomenex Application Notes. Optimization of Mobile Phase pH for the Separation of Basic Compounds. (Guidance on suppressing silanol interactions for nitrogen-containing compounds).
-
Dolan, J. W. (2002).[1] "Tailing Peaks: The Curse of the Chromatographer". LCGC North America.[1] (Specific troubleshooting for tailing caused by basic groups like hydrazides).
-
PubChem Compound Summary. Benzohydrazide Derivatives. (General chemical properties and stability data).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide
Welcome to the technical support guide for the synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important benzohydrazide derivative. Benzohydrazides are recognized as versatile building blocks in organic chemistry and are key pharmacophores in many biologically active agents.[1][2][3] This guide provides in-depth troubleshooting, FAQs, and validated protocols based on established chemical principles.
Synthesis Overview
The synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide is typically achieved through a robust, two-step sequence. The process begins with the formation of an ether linkage via the Williamson ether synthesis, followed by the conversion of an ester to the final hydrazide product through hydrazinolysis.
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part A: Williamson Ether Synthesis of Methyl 3-[(2-bromophenoxy)methyl]benzoate
This crucial first step forms the ether backbone of the molecule. The reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion attacks a primary alkyl halide.[4] Yields in this step can range from 50-95% in laboratory settings.[4]
Q1: My reaction yield is consistently low. What are the common causes?
Low yields in this step can be frustrating and typically stem from four main areas. See the table below for common causes and actionable solutions.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base used is not strong enough to fully convert the 2-bromophenol into its corresponding nucleophilic phenoxide ion, leaving starting material unreacted.[5] | Switch to a stronger base. If using sodium bicarbonate (NaHCO₃), consider potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[5][6] For very difficult substrates, sodium hydride (NaH) can be used, but ensure anhydrous conditions as it reacts violently with water.[5] |
| Side Reactions | The Sₙ2 reaction is competing with other pathways. The most common is C-alkylation of the phenol ring.[5] While less likely with a primary halide, E2 elimination of the alkyl halide can also occur under strongly basic conditions.[4][5] | Lowering the reaction temperature may reduce the rate of side reactions.[7] Ensure you are using a primary alkyl halide, as secondary and tertiary halides strongly favor elimination.[4][5] |
| Suboptimal Conditions | The reaction may not be reaching completion due to insufficient time, temperature, or an inappropriate solvent. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.[5] | Increase the reaction time and monitor progress by TLC. Typical conditions are 50-100°C for 1-8 hours.[5] Use a polar aprotic solvent like acetonitrile, DMF, or DMSO to accelerate the reaction rate.[5] |
| Poor Reagent Quality | Moisture in the solvent or on the glassware can quench moisture-sensitive bases like NaH.[5] Impure starting materials can introduce competing side reactions. | Ensure glassware is oven-dried and solvents are anhydrous, especially when using NaH.[5] Verify the purity of your 2-bromophenol and methyl 3-(bromomethyl)benzoate before starting. |
Q2: The reaction isn't starting; TLC only shows starting materials. Why?
This issue almost always points to a failure to generate the nucleophilic phenoxide.[5]
-
Check Your Base: The most likely culprit is a base that is too weak to deprotonate the 2-bromophenol. While 2-bromophenol is more acidic than phenol, a base like sodium bicarbonate may be insufficient.[5]
-
Action: Switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃).
Caption: Troubleshooting logic for a stalled Williamson ether synthesis.
Q3: I'm seeing multiple spots on my TLC besides my starting materials. What are they?
Unexpected spots often indicate side products. For this reaction, the most probable impurity is the C-alkylation product, where the alkyl group attaches to the benzene ring instead of the oxygen. Another possibility, though less common with esters, is hydrolysis of the methyl ester back to the carboxylic acid if there is significant water in your reaction and you are using a strong base like NaOH.
Part B: Hydrazinolysis to form 3-[(2-Bromophenoxy)methyl]benzohydrazide
This second step involves the reaction of the intermediate ester with hydrazine hydrate. While often straightforward, achieving high yields and purity can be challenging.
Q4: The hydrazinolysis reaction is slow or incomplete. How can I drive it to completion?
The reactivity of esters towards hydrazinolysis can be sluggish.[8]
-
Increase Reagent Excess: Ensure you are using a sufficient excess of hydrazine hydrate. A common starting point is 5-10 equivalents.[7]
-
Increase Temperature: Heating the reaction mixture to reflux in a solvent like ethanol is standard practice.[7][8]
-
Extend Reaction Time: Monitor the reaction by TLC. Some less reactive esters may require extended reflux times (e.g., 8 hours or more) to proceed to completion.[7][8]
Q5: My product won't precipitate from the reaction mixture. How do I isolate it?
This is a very common issue, often caused by the product's solubility in the reaction solvent (e.g., ethanol/water mixtures).[7][9]
-
Solvent Removal: First, try removing the solvent under reduced pressure using a rotary evaporator.[7] The resulting residue can then be triturated (stirred/ground) with a non-polar solvent like cold diethyl ether or hexane to induce precipitation or solidification.[7]
-
Aqueous Workup: If the product is not water-soluble, pouring the reaction mixture into ice-cold water can cause it to precipitate.[10] The resulting solid can be collected by vacuum filtration.
-
Extraction: If the product remains an oil or is soluble in water, you will need to perform a liquid-liquid extraction with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).[7][9]
Q6: I have an oily or impure solid product. What's the best purification method?
An oily or gummy product is a sign of impurities, which could include unreacted starting material or excess hydrazine.[7]
-
Recrystallization: This is the most common and effective method for purifying solid hydrazides. Ethanol is often a suitable solvent.[2] Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails or the product is an oil, purification by column chromatography is necessary.[7]
Q7: How do I effectively remove the excess, toxic hydrazine hydrate?
Hydrazine hydrate is toxic and has a high boiling point, making it difficult to remove by simple evaporation.[10]
-
Azeotropic Distillation: Adding a solvent like xylene or toluene and distilling under reduced pressure can effectively remove hydrazine as an azeotrope.[10]
-
Washing: If your product has successfully precipitated, washing the filtered solid thoroughly with water or another solvent in which hydrazine is soluble (but your product is not) can be effective.[10]
Frequently Asked Questions (FAQs)
Q: Can you provide a general, optimized protocol for this synthesis? A: Yes, detailed step-by-step protocols for both stages of the synthesis are provided in the "Experimental Protocols" section below.
Q: How should I monitor the progress of each reaction? A: Thin-Layer Chromatography (TLC) is the best method. For the Williamson ether synthesis, you will monitor the disappearance of the 2-bromophenol and methyl 3-(bromomethyl)benzoate spots and the appearance of the new, higher Rf ester product spot. For the hydrazinolysis, you will monitor the disappearance of the ester spot and the appearance of the more polar, lower Rf benzohydrazide product.
Q: Are there alternative synthetic routes? A: Yes. A linear approach could start with m-toluic acid, which is first converted to the benzohydrazide, followed by functionalization of the methyl group.[1] However, the convergent synthesis described here, which joins two key fragments, is generally more efficient.[1]
Q: What are the key characterization peaks I should look for? A:
-
For the intermediate ester (Methyl 3-[(2-bromophenoxy)methyl]benzoate):
-
¹H NMR: Look for a singlet for the methyl ester protons (~3.9 ppm) and a singlet for the benzylic methylene protons (-CH₂-) (~5.2 ppm).
-
IR: A strong carbonyl (C=O) stretch for the ester around 1720 cm⁻¹.
-
-
For the final product (3-[(2-Bromophenoxy)methyl]benzohydrazide):
-
¹H NMR: The methyl ester singlet will disappear. New, broad singlets for the -NH and -NH₂ protons will appear (these can be exchangeable with D₂O). The benzylic methylene singlet will remain.
-
IR: The ester C=O stretch will be replaced by an amide C=O stretch at a lower frequency (~1640-1660 cm⁻¹).[11] You will also see N-H stretching bands in the 3200-3400 cm⁻¹ region.[11]
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-[(2-bromophenoxy)methyl]benzoate
This procedure is a generalized method based on common laboratory practices for Williamson ether synthesis.[5]
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 5-10 mL per gram of phenol).
-
Alkylating Agent: Add methyl 3-(bromomethyl)benzoate (1.1 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the mixture to room temperature and pour it into a beaker containing cold water. A precipitate or oil should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M NaOH (to remove unreacted phenol), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure ester.
Protocol 2: Synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide
This protocol is adapted from general procedures for the hydrazinolysis of esters.[7][8][12]
-
Setup: In a round-bottom flask, dissolve the methyl 3-[(2-bromophenoxy)methyl]benzoate (1.0 eq.) in ethanol (approx. 20 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (80-100% solution, 5.0 eq.) to the solution.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 6-8 hours. The progress of the reaction should be monitored by TLC.[8]
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath. The product may precipitate as a white solid. If it does not, reduce the solvent volume by half using a rotary evaporator and cool again.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to remove impurities.
-
Drying: Dry the purified product under vacuum to obtain the final 3-[(2-Bromophenoxy)methyl]benzohydrazide.[7]
References
- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (n.d.). Benchchem.
- Optimizing the reaction conditions for hydrazinolysis of phenazine esters. (n.d.). Benchchem.
- 3-[(3-Bromophenoxy)methyl]benzohydrazide | 438220-29-2. (n.d.). Benchchem.
- Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- The Williamson Ether Synthesis. (n.d.).
- Is there any other possible way to synthesize hydrazide using ester and hydrazine hydrate reflux with ethanol then pouring on ice water? (2014, November 11). ResearchGate.
- Williamson ether synthesis. (2021, October 23). In Wikipedia.
- 108 questions with answers in HYDRAZINE | Science topic. (n.d.). ResearchGate.
- Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (n.d.). ResearchGate.
- Benzohydrazides: As potential bio-active agents. (2018, July 20). The Pharma Innovation Journal.
- Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015, August 21). International Journal of Applied Research.
- A kind of preparation method of hydrazide kind compound. (n.d.). Google Patents.
- Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. (2024, January 29). MDPI.
- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica.
- 3-Bromo-N′-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide. (n.d.). PMC.
- Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (n.d.). Arabian Journal of Chemistry.
- Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (n.d.). Pharmacy Education.
Sources
- 1. 3-[(3-Bromophenoxy)methyl]benzohydrazide | 438220-29-2 | Benchchem [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 12. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: 3-[(2-Bromophenoxy)methyl]benzohydrazide
Welcome to the technical support center for 3-[(2-Bromophenoxy)methyl]benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its experimental use, with a focus on understanding and mitigating its degradation. While specific degradation studies on this exact molecule are not extensively published, this document is built upon established principles of chemical stability for benzohydrazides and aromatic ethers, providing a robust framework for troubleshooting.
The molecular structure of 3-[(2-Bromophenoxy)methyl]benzohydrazide contains two primary moieties susceptible to degradation: the benzohydrazide group and the aromatic ether linkage . The hydrazide functional group is well-known for its susceptibility to hydrolysis and oxidation, which are the most probable degradation pathways.[1][2][3][4][5]
Part 1: Anticipated Degradation Pathways
Understanding the likely points of failure in the molecule's structure is the first step in troubleshooting experimental issues. The primary degradation routes are hydrolysis and oxidation of the hydrazide moiety. A secondary, less probable pathway could involve the cleavage of the ether bond under harsh conditions.
Caption: Potential degradation pathways for 3-[(2-Bromophenoxy)methyl]benzohydrazide.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems you may encounter during your experiments.
Issue 1: Rapid loss of parent compound peak in HPLC/LC-MS analysis, even in freshly prepared samples.
-
Question: I'm analyzing my compound via reversed-phase HPLC with a C18 column and a standard methanol/water mobile phase. My peak area for the parent compound is consistently decreasing with each injection. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Assess Mobile Phase pH: The hydrazide functional group is susceptible to acid and base hydrolysis.[6][7][8] If your mobile phase is unbuffered, its pH can be influenced by dissolved CO2 (making it slightly acidic) or other factors. A change of even 0.1 pH units can significantly alter retention times and promote degradation.[9]
-
Action: Buffer your mobile phase to a neutral pH (e.g., pH 6.8-7.2) using a compatible buffer system like phosphate, but ensure it is compatible with your detector (e.g., avoid non-volatile salts with MS).
-
-
Check Sample Solvent: Dissolving your sample in a solvent that is much stronger or has a different pH than the mobile phase can cause poor peak shape and on-column degradation.[10]
-
Action: Whenever possible, dissolve and inject your samples in the initial mobile phase composition.[11]
-
-
Investigate Temperature Effects: Elevated temperatures in the autosampler or column compartment can accelerate degradation.
-
Consider Oxidative Instability: Hydrazides can be oxidized by dissolved oxygen in the mobile phase or by certain metal ions.[1][12][13]
-
Issue 2: Appearance of new, unidentified peaks in the chromatogram, especially upon sample storage.
-
Question: After leaving my sample solution on the benchtop for a few hours, I see one or two major new peaks eluting earlier than my parent compound. What are these likely to be?
-
Answer & Identification Strategy:
-
Primary Suspect - Hydrolysis: The most probable cause is the hydrolysis of the hydrazide bond. This would cleave the molecule into 3-[(2-Bromophenoxy)methyl]benzoic acid and hydrazine . The benzoic acid derivative is more polar and would likely elute earlier in a reversed-phase system. Hydrazine itself is very polar and may not be retained on a standard C18 column.
-
Confirmation by Mass Spectrometry (MS): If you have access to LC-MS, analyze the new peaks to determine their mass-to-charge ratio (m/z). This is the most direct way to identify degradation products.
-
Forced Degradation for Confirmation: Intentionally degrade a sample under mild acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[15][16][17] If the peaks generated under these stress conditions match the retention times of your unknown peaks, it strongly suggests they are hydrolysis products.
-
Consider Photodegradation: If the samples were exposed to light, photodegradation is a possibility. Aromatic ethers and brominated compounds can undergo photolytic cleavage or debromination.[18][19][20]
-
Action: Prepare a fresh sample and protect it from light using amber vials or by wrapping it in aluminum foil. If the new peaks do not form, photodegradation is the likely cause.
-
-
Issue 3: Inconsistent quantitative results and poor reproducibility between replicates.
-
Question: My peak areas are fluctuating significantly between injections of the same sample, leading to a high %RSD. What should I check?
-
Answer & System Check: This issue often points to either compound instability or HPLC system problems.[9]
-
Rule out Instability: First, address all the points in "Issue 1" to ensure your analytical conditions are not causing the degradation. Prepare samples fresh and run them immediately.
-
Check for Leaks: Low or fluctuating pressure is a classic sign of a leak.[10][14] Carefully inspect all fittings from the pump to the detector. A leak can cause inconsistent flow rates, leading to variable retention times and peak areas.
-
Ensure Proper Degassing: Air bubbles in the pump or detector can cause pressure fluctuations and baseline noise, which directly impacts peak integration and area reproducibility.[10][14]
-
Action: Purge the pump and ensure your online degasser is functioning correctly.
-
-
Injector and Sample Loop Issues: An incompletely filled sample loop or a worn injector seal can lead to variable injection volumes.
-
Action: Ensure your injection volume is appropriate for the loop size (typically, inject a volume that is 20-50% of the loop volume for full-loop injections). If problems persist, inspect and replace the injector rotor seal.
-
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for 3-[(2-Bromophenoxy)methyl]benzohydrazide?
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light and moisture, at low temperatures (e.g., -20°C) for long-term stability.
-
In Solution: Solutions are significantly less stable. Prepare solutions fresh for each experiment. If short-term storage is unavoidable, use a buffered neutral solvent (e.g., pH 7 in an acetonitrile/water mixture), protect from light, and store at 2-8°C for no more than 24 hours.
-
-
Q2: What analytical techniques are best suited for studying its degradation?
-
Stability-Indicating HPLC-UV: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the workhorse for stability studies. The method must be able to separate the parent compound from all its degradation products.[17][21]
-
LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is invaluable for the identification and structural elucidation of unknown degradation products.[15] It provides molecular weight and fragmentation data essential for building a degradation pathway map.
-
-
Q3: How can I proactively minimize degradation during my experiments?
-
Control pH: Work at or near neutral pH whenever possible.
-
Limit Exposure to Light: Use amber glassware or protect samples from direct light.
-
Maintain Low Temperatures: Keep samples and solutions cool.
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use HPLC-grade or higher.
-
Work Quickly: Minimize the time between sample preparation and analysis.
-
Part 4: Experimental Protocol - Forced Degradation Study
A forced degradation study is essential to identify likely degradation products and establish a stability-indicating analytical method.[15][17][21]
Caption: Workflow for a standard forced degradation study.
Detailed Protocol: Acid Hydrolysis
-
Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile. Prepare a 0.2 M HCl solution in water.
-
Stress Application: In an amber vial, mix 1.0 mL of the compound stock solution with 1.0 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Place the vial in a water bath or oven at 60°C. Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching/Neutralization: For each aliquot, immediately transfer 100 µL into a new vial containing 100 µL of 0.1 M NaOH to neutralize the acid and stop the reaction.
-
Dilution & Analysis: Dilute the neutralized sample to the target analytical concentration (e.g., 50 µg/mL) with your mobile phase. Analyze immediately by your developed HPLC method.
-
Data Interpretation: Monitor the decrease in the parent peak area and the increase in degradation product peaks. Aim for 5-20% degradation.[15][16] If degradation is too fast, reduce the temperature or time. If it's too slow, increase the acid concentration or temperature.
Part 5: Data Summary Table
Use a table to systematically organize your forced degradation results.
| Stress Condition | Reagent/Condition | Duration | Temp. | % Degradation (Parent) | Major Degradation Products (Retention Time) |
| Control | Mobile Phase | 24 hr | RT | < 1% | None observed |
| Acid Hydrolysis | 0.1 M HCl | 8 hr | 60°C | 15.2% | DP1 (3.4 min), DP2 (4.1 min) |
| Base Hydrolysis | 0.1 M NaOH | 4 hr | RT | 18.5% | DP1 (3.4 min), DP2 (4.1 min) |
| Oxidation | 3% H₂O₂ | 24 hr | RT | 9.8% | DP3 (5.2 min) |
| Thermal (Dry) | Solid state | 48 hr | 80°C | 2.1% | Minor peaks observed |
| Photolysis | 1.2 M lux hours | RT | 11.5% | DP4 (6.8 min) |
This table is a representative example. Your actual results will vary.
References
-
Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(9), 5841-5845. [Link]
-
Chaiyaveij, D., et al. (2021). Copper(II)-catalyzed aerobic oxidation of hydrazides to azo intermediates and their Diels–Alder versus ene trapping. Arkat USA. [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]
-
Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 249-255. [Link]
-
Al-Ghannam, S. M. (2006). Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives. An-Najah University Journal for Research, 20, 1-14. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Lin, S., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. Molecules, 25(2), 333. [Link]
-
Stiborova, H., et al. (2009). Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. Environmental Science & Technology, 43(19), 7231-7237. [Link]
-
An-Najah Journals. (2006). Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhyd - Razone Derivatives. [Link]
-
NCBI Bookshelf. (1997). Toxicological Profile for Hydrazines - Analytical Methods. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
NASA Tech Briefs. (2020). Three Methods of Detection of Hydrazines. [Link]
-
DTIC. (1976). Detection and Monitoring of Hydrazine, Monomethylhydrazine, and Their Decomposition Products. [Link]
-
ResearchGate. (2018). Proposed mechanism of basic hydrolysis of hydrazones studied. [Link]
-
RSC Publishing. (2018). Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradiation. [Link]
-
ACS Publications. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
NASA NTRS. (2010). Three Methods of Detection of Hydrazines. [Link]
-
PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]
-
Frontiers. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. [Link]
-
Onyx scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
NCBI PMC. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ScienceDirect. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]
-
Bio-protocol. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Hygeia. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. [Link]
-
Taylor & Francis. (2019). Hydrazide – Knowledge and References. [Link]
-
ResearchGate. (2018). Acid hydrolysis of benzamides in <60 wt% H2SO4. [Link]
-
ResearchGate. (2023). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2018). Benzohydrazides: As potential bio-active agents. [Link]
-
Der Pharma Chemica. (2018). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]
-
Der Pharma Chemica. (2018). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]
-
Journal of Reports in Pharmaceutical Sciences. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. [Link]
-
International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]
Sources
- 1. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhyd - Razone Derivatives [repository.najah.edu]
- 7. journals.najah.edu [journals.najah.edu]
- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. aelabgroup.com [aelabgroup.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt [organic-chemistry.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onyxipca.com [onyxipca.com]
Technical Support Center: Scaling Up the Synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide
Welcome to the technical support center for the synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the multi-step synthesis of this valuable compound. We will address common challenges, offer detailed troubleshooting, and provide robust experimental protocols to ensure the successful and scalable production of your target molecule.
I. Synthetic Strategy Overview
The synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide is most efficiently approached via a two-step linear synthesis. This strategy begins with the commercially available and cost-effective starting material, methyl m-toluate. The first step involves a radical bromination to form the key intermediate, methyl 3-(bromomethyl)benzoate. This is followed by a Williamson ether synthesis to couple the bromomethyl intermediate with 2-bromophenol. The final step is the hydrazinolysis of the methyl ester to yield the desired 3-[(2-Bromophenoxy)methyl]benzohydrazide. This approach is advantageous for its scalability and the relative ease of purification of the intermediates.
Caption: Synthetic workflow for 3-[(2-Bromophenoxy)methyl]benzohydrazide.
II. Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate
This initial step transforms the methyl group of methyl m-toluate into a reactive benzyl bromide, which is susceptible to nucleophilic attack in the subsequent Williamson ether synthesis.
Reaction: Radical bromination of methyl m-toluate using N-bromosuccinimide (NBS) and a radical initiator.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |
| Methyl m-toluate | 1.0 | 150.17 | 10.0 g |
| N-Bromosuccinimide (NBS) | 1.1 | 177.98 | 12.9 g |
| Azobisisobutyronitrile (AIBN) | 0.05 | 164.21 | 0.55 g |
| Carbon Tetrachloride (CCl₄) | - | - | 150 mL |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl m-toluate (10.0 g, 66.6 mmol) and carbon tetrachloride (150 mL).
-
Add N-bromosuccinimide (12.9 g, 72.5 mmol) and AIBN (0.55 g, 3.33 mmol).
-
Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction is typically initiated by the decomposition of AIBN, which can be observed by the evolution of nitrogen gas.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 9:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 3-(bromomethyl)benzoate as a yellow oil or low-melting solid.[1]
-
The crude product can be purified by recrystallization from a minimal amount of hot hexane to yield a white crystalline solid.[1]
Step 2: Synthesis of Methyl 3-(((2-bromophenyl)oxy)methyl)benzoate
This step involves the formation of the ether linkage via a Williamson ether synthesis, a classic SN2 reaction.[2]
Reaction: Nucleophilic substitution of the bromide in methyl 3-(bromomethyl)benzoate with the phenoxide of 2-bromophenol.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |
| Methyl 3-(bromomethyl)benzoate | 1.0 | 229.07 | 10.0 g |
| 2-Bromophenol | 1.1 | 173.01 | 8.3 g |
| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 9.0 g |
| Acetone | - | - | 150 mL |
Procedure:
-
To a 250 mL round-bottom flask, add 2-bromophenol (8.3 g, 48.0 mmol), potassium carbonate (9.0 g, 65.1 mmol), and acetone (150 mL).
-
Stir the mixture at room temperature for 15 minutes to form the potassium salt of 2-bromophenol.
-
Add methyl 3-(bromomethyl)benzoate (10.0 g, 43.6 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 56°C) and maintain for 6-8 hours.
-
Monitor the reaction by TLC (eluent: 8:2 Hexane:Ethyl Acetate). The reaction is complete when the methyl 3-(bromomethyl)benzoate spot has disappeared.
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Wash the salts with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane (DCM, 100 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted 2-bromophenol, followed by a brine wash (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-(((2-bromophenyl)oxy)methyl)benzoate as a viscous oil or solid. The product can be further purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide
The final step is the conversion of the methyl ester to the desired benzohydrazide via nucleophilic acyl substitution with hydrazine.
Reaction: Hydrazinolysis of methyl 3-(((2-bromophenyl)oxy)methyl)benzoate.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |
| Methyl 3-(((2-bromophenyl)oxy)methyl)benzoate | 1.0 | 321.16 | 10.0 g |
| Hydrazine Hydrate (80%) | 5.0 | 50.06 | 7.8 mL |
| Ethanol | - | - | 100 mL |
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl 3-(((2-bromophenyl)oxy)methyl)benzoate (10.0 g, 31.1 mmol) in ethanol (100 mL).
-
Add hydrazine hydrate (7.8 mL, 155.7 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours.
-
Monitor the reaction by TLC (eluent: 1:1 Hexane:Ethyl Acetate). The reaction is complete when the starting ester is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted hydrazine and other impurities.
-
Dry the product under vacuum to obtain 3-[(2-Bromophenoxy)methyl]benzohydrazide. The product can be recrystallized from ethanol or an ethanol/water mixture for higher purity.[3][4]
III. Troubleshooting Guide
Caption: Troubleshooting decision tree for the synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide.
Step 1: Radical Bromination
-
Q1: My yield of methyl 3-(bromomethyl)benzoate is low, and I see a lot of unreacted starting material. What went wrong?
-
A: This is likely due to an incomplete reaction. Ensure that your radical initiator (AIBN) is fresh, as it can decompose over time. Also, confirm that the reaction was maintained at a consistent reflux temperature to ensure the homolytic cleavage of the initiator and propagation of the radical chain reaction. Insufficient reaction time can also be a cause; monitor the reaction closely with TLC until the starting material is fully consumed.
-
-
Q2: I have a significant amount of a higher molecular weight byproduct, likely the dibrominated species. How can I avoid this?
-
A: The formation of the dibrominated product is a common side reaction in radical brominations. To minimize this, use no more than 1.1 equivalents of NBS. Adding the NBS portion-wise throughout the reaction can also help to maintain a low concentration of the brominating agent, favoring monobromination. Avoid excessively long reaction times after the starting material has been consumed.
-
Step 2: Williamson Ether Synthesis
-
Q3: The Williamson ether synthesis is sluggish, and my yield is poor. What are the key parameters to check?
-
A: Several factors can lead to low yields in a Williamson ether synthesis.[2]
-
Base Strength: Potassium carbonate is a suitable base for deprotonating phenols. Ensure it is anhydrous, as water can hydrolyze the alkyl halide.
-
Solvent: A polar aprotic solvent like acetone or DMF is ideal as it solvates the cation of the base, leaving the alkoxide nucleophile more reactive. Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[2]
-
Temperature: Ensure the reaction is maintained at a sufficient temperature (reflux) to overcome the activation energy.
-
Leaving Group: While bromide is a good leaving group, ensure the quality of your methyl 3-(bromomethyl)benzoate.
-
-
-
Q4: I am observing an elimination byproduct. How can I prevent this?
-
A: While elimination is less of a concern with benzylic halides compared to secondary or tertiary alkyl halides, it can still occur.[2] Using a milder base or lower reaction temperatures can sometimes favor substitution over elimination. However, with the proposed substrates, this is less likely to be a major issue.
-
Step 3: Hydrazinolysis
-
Q5: The conversion of my ester to the hydrazide is incomplete. What should I do?
-
A: Incomplete hydrazinolysis is usually due to insufficient hydrazine or reaction time. Using a larger excess of hydrazine hydrate (up to 10 equivalents) can drive the reaction to completion. Also, ensure the reaction is refluxed for an adequate amount of time. The progress should be carefully monitored by TLC.
-
-
Q6: My final product is oily and difficult to crystallize. How can I purify it?
-
A: An oily product often indicates the presence of impurities. Ensure that the starting ester was sufficiently pure. If the product fails to crystallize upon cooling, try adding a few seed crystals or scratching the inside of the flask with a glass rod to induce crystallization.[5] If these methods fail, purification by column chromatography (using a polar eluent system like ethyl acetate/methanol) may be necessary before attempting recrystallization again. Trying different recrystallization solvents, such as isopropanol or acetonitrile, may also be beneficial.[3][4][6]
-
IV. Expected Results and Characterization
The successful synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide and its intermediates should be confirmed by standard analytical techniques.
-
Methyl 3-(bromomethyl)benzoate:
-
Appearance: White crystalline solid.[1]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 4.50 (s, 2H, -CH₂Br), 3.90 (s, 3H, -OCH₃).
-
-
Methyl 3-(((2-bromophenyl)oxy)methyl)benzoate:
-
Appearance: Viscous oil or off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.00 (s, 1H, Ar-H), 7.90 (d, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.30-7.10 (m, 2H, Ar-H), 6.90 (d, 1H, Ar-H), 6.80 (t, 1H, Ar-H), 5.20 (s, 2H, -OCH₂-), 3.90 (s, 3H, -OCH₃).
-
-
3-[(2-Bromophenoxy)methyl]benzohydrazide:
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.50 (s, 1H, -CONH-), 7.90-7.40 (m, 8H, Ar-H), 5.25 (s, 2H, -OCH₂-), 4.50 (br s, 2H, -NH₂). The exact chemical shifts of the NH and NH₂ protons can vary and may be confirmed by D₂O exchange.[7][8][9]
-
FT-IR (KBr, cm⁻¹): ~3300-3200 (N-H stretching), ~1640 (C=O stretching, amide I), ~1550 (N-H bending, amide II).[7][8]
-
V. Frequently Asked Questions (FAQs)
-
Q: Can I use a different brominating agent instead of NBS for Step 1?
-
A: While other brominating agents exist, NBS is highly selective for allylic and benzylic positions and is the reagent of choice for this transformation due to its ease of handling and the straightforward removal of the succinimide byproduct.
-
-
Q: Is it possible to perform a one-pot synthesis from methyl 3-(bromomethyl)benzoate to the final product?
-
A: A one-pot synthesis is not recommended. The Williamson ether synthesis requires basic conditions, while the subsequent hydrazinolysis is typically performed under neutral or slightly basic conditions. Attempting a one-pot reaction would likely lead to a complex mixture of products and significant purification challenges.
-
-
Q: My final product has a slight yellow tint. Is this a cause for concern?
-
A: A slight yellow tint may indicate the presence of minor impurities. For many applications, this may be acceptable. However, for high-purity requirements, such as in late-stage drug development, recrystallization from a suitable solvent like ethanol should be performed until a white, crystalline product is obtained.
-
-
Q: What are the primary safety precautions for this synthesis?
-
A:
-
NBS and Methyl 3-(bromomethyl)benzoate: These are lachrymators and should be handled in a well-ventilated fume hood.
-
Hydrazine Hydrate: This is a corrosive and toxic substance. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential.
-
Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme care. Consider substituting with a less toxic solvent like cyclohexane if possible, although this may require optimization of the reaction conditions.
-
-
VI. References
-
Benita Sherine, H. et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
-
(2015). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Journal of Applicable Chemistry, 4(4), 1157-1165.
-
ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. Available at: [Link]
-
El-Sayed, N. N. E. et al. (2020). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 13(1), 2092-2100.
-
International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 134-141.
-
Quora. (2018). What happens when benzaldehyde is treated with hydrazine?. Available at: [Link]
-
University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(19), 10-21.
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. Available at: [Link]
-
Chegg. (2025). Question: Predict the organic product formed when benzoyl chloride reacts with 2-bromophenol. Available at: [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
YouTube. (2020). Williamson ether synthesis (done wrong). Available at: [Link]
-
ResearchGate. (n.d.). Previous methods of preparing aryl iodides from aryl bromides. Available at: [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Available at: [Link]
-
Patsnap. (2015). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Available at: [Link]
-
Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?. Available at: [Link]
-
YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Available at: [Link]
-
Google Patents. (n.d.). Method of making hydrazine derivatives. Available at:
-
PrepChem.com. (n.d.). Synthesis of p-bromomethyl benzoyl chloride. Available at: [Link]
-
Google Patents. (n.d.). Synthetic method of 3-bromomethyl-7-chlorobenzo[b]thiophene. Available at:
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903.
-
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-61.
-
MDPI. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 30(1), 123.
-
University of Rochester. (n.d.). Purification: How To. Available at: [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazines. Available at: [Link]
-
ResearchGate. (n.d.). Calculated Reaction Pathway for the Hydrazinolysis Mechanism. Available at: [Link]
-
Springer. (n.d.). 3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase a. World Journal of Microbiology and Biotechnology, 26, 127-132.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
Google Patents. (n.d.). 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof. Available at:
-
FUPRESS. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Firenze University Press.
-
RSC Publishing. (2016). C(sp3)–C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides – an iterative platform to alkylated aryl- and heteroaryl boronates. Chemical Science, 7(12), 6938-6942.
-
(n.d.). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents.
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]
-
Quora. (2024). What is the difference in the reaction of benzoyl chloride with phenols and anilines?. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]
-
Semantic Scholar. (2022). Synthesis, Characterization, and Application of 2‑((3- (Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review.
-
Google Patents. (n.d.). Process for the preparation of hydrazine derivatives useful as intermediates for the preparation of peptide analogues. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. lsdjmr.com [lsdjmr.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Bridging the Gap: In Vitro Potency vs. In Vivo Efficacy of Benzohydrazide Scaffolds
Executive Summary
The benzohydrazide scaffold (–C(=O)NHNH–) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including receptor tyrosine kinases (EGFR, VEGFR), bacterial DNA gyrase, and histone deacetylases (HDACs). However, a recurring challenge in drug development is the discordance between picomolar/nanomolar in vitro potency and in vivo efficacy. This guide dissects the pharmacological behavior of benzohydrazide derivatives, analyzing the structural determinants that drive target engagement versus those that dictate metabolic stability and bioavailability.
The In Vitro Profile: Drivers of High Potency
In vitro assays frequently identify benzohydrazides as high-affinity ligands. This potency is driven by the scaffold's capacity for:
-
Bidentate Chelation: The carbonyl oxygen and hydrazidic nitrogen can chelate metal ions (e.g., Zn²⁺ in HDACs or metalloproteases).
-
Hydrogen Bonding: The hydrazide motif acts as both a hydrogen bond donor and acceptor, facilitating tight binding in ATP pockets of kinases (e.g., EGFR).
-
Rigidification: When derivatized into hydrazones (–C(=O)NHN=CH–), the structure gains rigidity, reducing the entropic penalty upon binding.
Comparative Data: In Vitro Potency
The following table summarizes key in vitro data points for benzohydrazide derivatives across therapeutic indications.
| Compound Class | Target | Cell Line / Strain | Activity Metric | Key Structural Feature |
| EGFR Inhibitors | EGFR Kinase | A549 (Lung Cancer) | IC₅₀: 0.08 µM | Dihydropyrazole fusion for enhanced lipophilicity [1]. |
| Furan-Hydrazides | Tubulin/Apoptosis | MCF-7 (Breast Cancer) | IC₅₀: 0.18 µM | Thiophene substituent increases membrane permeability [2]. |
| ParE Inhibitors | Bacterial Topoisomerase | E. coli | MIC: 0.64 µg/mL | Nitro-group substitution enhances electron deficiency [3]. |
| Pyrrolyl-Benzohydrazides | PLK1 (Kinase) | A549 | IC₅₀: < 5 µM | Pyrrole ring mimics ATP adenine base [4]. |
The In Vivo Translation: Metabolic Hurdles & Solutions
While in vitro results are promising, in vivo translation is often compromised by the hydrolytic instability of the hydrazide-hydrazone linkage.
Mechanistic Discrepancies
-
Hydrolysis: Plasma amidases and esterases can cleave the amide bond, releasing the parent hydrazine, which is often toxic and pharmacologically inactive.
-
Glucuronidation: The free –NH group is a prime target for Phase II conjugation, leading to rapid renal clearance.
-
Solubility: Many highly active benzohydrazides are planar and crystalline (Class II/IV in BCS), resulting in dissolution-limited absorption.
Success Story: Bridging the Gap
A study on furan/thiophene-substituted benzohydrazides demonstrated successful translation. Despite an IC₅₀ of 0.18 µM in vitro, the compound required a dose of 10 mg/kg/day in vivo to achieve significant tumor reduction. This suggests that while potency is maintained, bioavailability is likely <50%, necessitating higher loading doses [2].
Mechanism of Action & Signaling Pathways
The anticancer activity of benzohydrazides is frequently mediated through the intrinsic mitochondrial apoptotic pathway.[1] The compounds arrest the cell cycle at the G2/M phase and alter the Bax/Bcl-2 ratio.
Visualization: Apoptotic Signaling Pathway
The following diagram illustrates the downstream effects of benzohydrazide receptor binding.
Caption: Schematic of the mitochondrial apoptotic pathway activated by benzohydrazide derivatives, leading to Caspase-3 mediated cell death.[1]
Experimental Protocols
To replicate the in vitro vs. in vivo correlation, the following validated protocols are recommended.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC₅₀ of benzohydrazide derivatives against cancer cell lines (e.g., MCF-7, A549).
-
Seeding: Seed cells at
cells/well in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Dissolve benzohydrazide compounds in DMSO (stock 10 mM). Prepare serial dilutions (0.1 – 100 µM) in culture medium. Ensure final DMSO concentration is <0.1%.
-
Incubation: Treat cells for 48h. Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Protocol B: In Vivo Antitumor Efficacy (4T1 Xenograft Model)
Objective: Evaluate the therapeutic efficacy in a BALB/c mouse model [2].
-
Tumor Induction: Inject
4T1 mammary carcinoma cells subcutaneously into the right flank of 6-8 week old female BALB/c mice. -
Randomization: When tumors reach ~100 mm³ (approx. 7 days post-inoculation), randomize mice into groups (n=6):
-
Vehicle Control (PBS/Tween-80)
-
Low Dose (1 mg/kg/day, i.p.)
-
High Dose (10 mg/kg/day, i.p.)
-
Standard Care (e.g., Cisplatin 3 mg/kg, q.3.d)
-
-
Dosing Regimen: Administer treatment intraperitoneally (i.p.) daily for 21 days.
-
Monitoring: Measure tumor volume (
) and body weight every 3 days. -
Endpoint: Euthanize mice on Day 22. Harvest tumors for histopathology (H&E staining) and Western Blot analysis (Bax/Bcl-2 markers).
Workflow Visualization: From Synthesis to Preclinical Validation
The following workflow outlines the critical path for validating benzohydrazide candidates, emphasizing the "Go/No-Go" decision points based on stability.
Caption: Strategic workflow for benzohydrazide development. Note the critical feedback loop at the Metabolic Stability stage.
References
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Source: PMC / NIH.
-
In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Source: PubMed / Cancer Chemotherapy and Pharmacology.
-
Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Source: Frontiers in Molecular Biosciences.
-
Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Source: MDPI / Processes.
Sources
A Researcher's Guide to De-risking Novel Benzohydrazides: A Cross-Reactivity Case Study of 3-[(2-Bromophenoxy)methyl]benzohydrazide
For drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring target specificity. Off-target effects, or cross-reactivity, can lead to unforeseen toxicity and a high rate of late-stage attrition. This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using the uncharacterized compound 3-[(2-Bromophenoxy)methyl]benzohydrazide as a case study. While the specific biological target of this molecule is not yet defined in the public domain, the benzohydrazide scaffold is known to exhibit a wide range of biological activities, including enzyme inhibition and antimicrobial effects[1][2].
This guide will, therefore, take a target-agnostic approach initially, outlining a systematic process for identifying potential on- and off-target interactions. We will then transition to a target-informed strategy, hypothesizing a primary target class to illustrate a complete cross-reactivity profiling workflow. Our focus will be on the practical application of modern biophysical and cellular assays, explaining the causality behind experimental choices to ensure a self-validating and robust dataset.
Part 1: Initial Target-Agnostic Assessment - Is Your Compound Promiscuous?
Before embarking on extensive and costly cross-reactivity studies, it is prudent to perform an initial screen to gauge the general promiscuity of a compound. This can be achieved through a combination of computational and broad-spectrum experimental approaches.
Computational Profiling: Predicting Off-Target Liabilities
In silico methods provide a rapid and cost-effective first pass to identify potential off-target interactions. By comparing the structure of 3-[(2-Bromophenoxy)methyl]benzohydrazide to databases of known ligands for various targets, we can generate a list of potential binding partners.
Key Approaches:
-
Molecular Similarity Analysis: This method identifies proteins whose known ligands are structurally similar to the query compound[3]. High similarity to a known promiscuous scaffold should raise a red flag.
-
Pharmacophore Modeling: This approach uses the 3D arrangement of chemical features of a molecule to predict its interaction with biological targets.
-
Target Prediction Software: Several commercial and academic platforms can predict a compound's most likely targets based on its chemical structure.
Broad-Spectrum Safety Pharmacology Profiling
A crucial step in early drug discovery is to screen compounds against a panel of targets known to be associated with adverse drug reactions (ADRs). These panels typically include receptors, ion channels, enzymes, and transporters implicated in cardiovascular, central nervous system, and other organ system toxicities[4][5][6][7][8].
Table 1: Representative Safety Pharmacology Panel
| Target Class | Representative Targets | Potential Adverse Effects |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Muscarinic Receptors | Cardiovascular, CNS, and autonomic side effects |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Cardiac arrhythmias, neurotoxicity |
| Enzymes | COX-1, COX-2, PDE family, CYP450 family | GI toxicity, cardiovascular events, drug-drug interactions[4] |
| Transporters | P-glycoprotein (MDR1), SERT, DAT, NET | Altered drug disposition, CNS side effects |
A "clean" profile in a broad safety pharmacology screen provides initial confidence in the compound's specificity. Conversely, hits in this panel will guide further investigation and potential optimization of the chemical scaffold.
Part 2: Target-Informed Cross-Reactivity Profiling
Assuming our initial screens for 3-[(2-Bromophenoxy)methyl]benzohydrazide are encouraging, the next phase requires a deep dive into its selectivity against targets related to its intended therapeutic area. For the purpose of this guide, let us hypothesize that through a phenotypic screen or initial target identification effort, 3-[(2-Bromophenoxy)methyl]benzohydrazide has been identified as a potential kinase inhibitor . The rationale for this hypothesis is the prevalence of kinase-targeted therapies in oncology and the frequent appearance of the benzohydrazide scaffold in kinase inhibitor discovery programs.
In Vitro Kinase Profiling: Assessing Selectivity Across the Kinome
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Assessing the selectivity of a kinase inhibitor is therefore paramount.
Experimental Workflow: In Vitro Kinase Assay Panel
A common approach is to screen the compound against a large, representative panel of purified kinases. The inhibitory activity is typically measured as the percent inhibition at a fixed concentration (e.g., 1 or 10 µM) or by determining the IC50 value for each kinase.
Caption: Workflow for an in vitro kinase profiling assay.
Data Interpretation:
The results are often visualized as a "kinome map" or a selectivity tree, which provides a clear representation of the compound's activity across the kinome. A highly selective compound will show potent inhibition of the primary target with minimal activity against other kinases.
Table 2: Hypothetical Kinase Profiling Data for 3-[(2-Bromophenoxy)methyl]benzohydrazide
| Kinase Target | IC50 (nM) |
| Hypothetical Primary Target (e.g., EGFR) | 50 |
| Kinase A | >10,000 |
| Kinase B | 8,500 |
| Kinase C | >10,000 |
| Kinase D | 1,200 |
Cellular Target Engagement: Confirming Binding in a Physiological Context
While in vitro assays are essential, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target within intact cells[9][10][11][12][13].
The Principle of CETSA:
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand[9][13]. This thermal stabilization can be quantified to confirm target engagement.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[9]
A successful CETSA experiment will show a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, providing direct evidence of target engagement in a physiologically relevant setting.
Part 3: Comparative Analysis with Alternative Compounds
To provide a comprehensive assessment, it is crucial to benchmark the cross-reactivity profile of 3-[(2-Bromophenoxy)methyl]benzohydrazide against other known inhibitors of the hypothetical primary target (e.g., EGFR).
Table 3: Comparative Cross-Reactivity Profile
| Feature | 3-[(2-Bromophenoxy)methyl]benzohydrazide | Compound X (Known Selective Inhibitor) | Compound Y (Known Non-Selective Inhibitor) |
| Primary Target IC50 | 50 nM | 45 nM | 60 nM |
| Number of Off-Target Kinases Inhibited >50% at 1 µM | 3 | 1 | 15 |
| hERG Inhibition (IC50) | >30 µM | >30 µM | 5 µM |
| Cellular Target Engagement (CETSA Shift) | Yes | Yes | Yes |
This comparative table allows for an objective evaluation of the compound's performance. In this hypothetical scenario, 3-[(2-Bromophenoxy)methyl]benzohydrazide demonstrates good potency for its primary target with a relatively clean off-target profile compared to a known non-selective inhibitor.
Part 4: Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Protocol: In Vitro Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of 3-[(2-Bromophenoxy)methyl]benzohydrazide in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound.
-
Initiate Reaction: Add ATP (often radiolabeled with ³²P or ³³P) to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash away excess ATP. Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., one that expresses the target of interest) to ~80% confluency. Treat the cells with 3-[(2-Bromophenoxy)methyl]benzohydrazide or vehicle control for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
This guide has provided a structured and scientifically rigorous approach to evaluating the cross-reactivity of a novel compound, using 3-[(2-Bromophenoxy)methyl]benzohydrazide as a working example. By combining in silico prediction, broad-panel safety screening, and detailed in vitro and cellular assays, researchers can build a comprehensive selectivity profile. This, in turn, enables more informed decision-making in the critical early stages of drug discovery, ultimately increasing the likelihood of developing safe and effective medicines. The principles and protocols outlined herein are broadly applicable to a wide range of small molecules and therapeutic targets.
References
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Indigo Biosciences. (n.d.). Safety Pharmacology Profiling for Drug Development.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
- PMC. (n.d.). In vitro NLK Kinase Assay.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- ICE Bioscience. (n.d.). ICESTP Safety Panel™ 44 & 77 - Functional Panels.
- Bio-protocol. (2022). In vitro kinase assay.
- WuXi AppTec. (n.d.). in vitro Safety Pharmacology Profiling.
- protocols.io. (2024). In vitro kinase assay.
- Protocol Exchange. (n.d.). Protocol for Invitro Kinase Assay.
- bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
- JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview.
- Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
- Colon, A. J., et al. (2010). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PMC.
- ResearchGate. (2018). Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection.
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
- BenchChem. (n.d.). 3-[(3-Bromophenoxy)methyl]benzohydrazide.
- PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.
- Hindawi. (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
- AACR Journals. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation.
- Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
- PMC. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.
- Krátký, M., et al. (n.d.). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. PMC.
- PMC. (n.d.). 3-Bromo-N′-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide.
- MDPI. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.
- PubChem. (n.d.). 2-Bromobenzohydrazide.
- MDPI. (2023). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study.
- OMICS Online. (2014). Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities.
- PubChem. (n.d.). m-Bromobenzohydrazide.
- ResearchGate. (2026). (PDF) Understanding Sensitivity and Cross-Reactivity of Xylazine Lateral Flow Immunoassay Test Strips for Drug Checking Applications.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Functional Safety Panels and Off-Target Profiling Services_Safety 44 & 77 - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. biorxiv.org [biorxiv.org]
- 13. pelagobio.com [pelagobio.com]
Comparative Spectroscopic Analysis of Substituted Benzohydrazide Isomers
Content Type: Publish Comparison Guide Subject: Positional Isomer Differentiation (ortho-, meta-, para-) Primary Case Study: Hydroxy- and Nitro-substituted Benzohydrazides
Executive Summary: The Structural Imperative
In drug discovery, benzohydrazide derivatives are privileged pharmacophores, exhibiting antitubercular, antifungal, and analgesic properties. However, the biological activity is strictly governed by the positional isomerism (ortho, meta, para) of substituents on the phenyl ring.
This guide provides a definitive spectroscopic framework for distinguishing these isomers. Unlike simple aliphatic systems, benzohydrazides exhibit complex intramolecular hydrogen bonding (especially in ortho isomers) and resonance effects (in para isomers) that drastically alter their spectral fingerprints.
The Core Differentiator:
-
Ortho-isomers: Dominated by Intramolecular Hydrogen Bonding (Chelation) .
-
Para-isomers: Dominated by Symmetry and Conjugation .
-
Meta-isomers: Defined by Asymmetry and Inductive Effects .
Infrared Spectroscopy (FT-IR): The Hydrogen Bond Signature
IR is the first line of defense, particularly for identifying ortho-substitution through the "Chelation Effect."
Mechanistic Insight
In ortho-substituted benzohydrazides (e.g., 2-hydroxybenzohydrazide), the substituent often forms a stable 6-membered pseudo-ring with the carbonyl oxygen or the hydrazide nitrogen. This weakens the C=O bond, lowering its vibrational frequency (wavenumber).
Comparative Data: Carbonyl & Amide Bands[1][2]
| Feature | Ortho Isomer (e.g., Salicylhydrazide) | Para Isomer (e.g., p-Hydroxybenzohydrazide) | Mechanistic Cause |
| 1630 – 1650 cm⁻¹ | 1660 – 1680 cm⁻¹ | Intramolecular H-bond lengthens C=O bond in ortho, reducing | |
| Broad, often merged with OH | Sharp, distinct doublet (3200-3350) | Ortho protons are "locked" in chelation; Para are free for intermolecular bonding. | |
| Broad, downshifted (<3200) | Sharp, distinct (~3400) | Chelation vs. Free Hydroxyl. |
Critical Observation: If the Amide I band appears significantly below 1650 cm⁻¹ in a dilute non-polar solvent (
), you almost certainly have the ortho isomer engaged in intramolecular bonding.
Nuclear Magnetic Resonance (NMR): The Symmetry & Coupling Standard
NMR provides the most definitive structural proof. The distinction relies on Symmetry (Integration) and Coupling Constants (
H NMR Comparison Strategy
Solvent Choice: DMSO-
A. Aromatic Region (6.5 – 8.5 ppm)
-
Para-Isomers (AA'BB' System):
-
Pattern: Two distinct doublets (integrating 2H each).
-
Coupling:
Hz. -
Logic: A plane of symmetry renders protons 2,6 equivalent and 3,5 equivalent.
-
-
Ortho/Meta-Isomers (ABCD System):
-
Pattern: Complex multiplets (often 4 distinct signals).
-
Coupling: Look for
(1-3 Hz) and (7-9 Hz). -
Logic: Lack of symmetry makes every aromatic proton magnetically unique.
-
B. Hydrazide Protons (-CONH-NH
)
-
The Ortho-Downfield Shift: In ortho-hydroxybenzohydrazide, the phenolic proton is often deshielded to >11.0 ppm (sometimes up to 13 ppm) due to strong hydrogen bonding with the carbonyl oxygen.
-
The Hydrazide NH: Typically appears at 9.0 – 10.0 ppm as a singlet (broad).
Data Table: H NMR Shifts (in DMSO- )
| Proton Type | Ortho-Isomer ( | Meta-Isomer ( | Para-Isomer ( |
| -CONH- | 9.8 – 10.5 | 9.6 – 9.9 | 9.5 – 9.8 |
| -NH | 4.0 – 5.0 (Broad) | 4.0 – 5.0 (Broad) | 4.0 – 5.0 (Broad) |
| Ar-H Pattern | 4 signals (m) | 4 signals (m, s) | 2 Doublets (d, d) |
| Phenolic -OH | 11.0 – 12.5 (s) | 9.5 – 10.0 (s) | 9.8 – 10.2 (s) |
UV-Vis Spectroscopy: Electronic Conjugation
While less structurally specific than NMR, UV-Vis is powerful for distinguishing isomers based on Planarity and Conjugation Length .
-
Bathochromic Shift (Red Shift): Para-isomers often exhibit a shift to longer wavelengths (
) compared to ortho-isomers.-
Reason: Steric hindrance in ortho-isomers can twist the carbonyl group out of the phenyl plane, breaking conjugation. Para-isomers maintain planarity, maximizing orbital overlap.
-
-
Hyperchromic Effect: Para-isomers typically have higher molar absorptivity (
) due to the allowed nature of the transition across the full conjugated system.
Experimental Protocols
Protocol A: NMR Sample Preparation (Critical for Hydrazides)
-
Objective: Prevent proton exchange to visualize -NH and -OH peaks.
-
Solvent: DMSO-
(99.9% D). Avoid unless the derivative is highly lipophilic. -
Concentration: 5-10 mg per 0.6 mL.
-
Step:
-
Dry sample in a vacuum desiccator for 2 hours (remove water which broadens NH peaks).
-
Dissolve in DMSO-
. -
Validation: If -NH peaks are broad, add 1 drop of
. The -NH and -OH peaks will disappear (exchange), confirming their identity against non-exchangeable aromatic protons.
-
Protocol B: IR KBr Pellet Method
-
Objective: Observe solid-state hydrogen bonding.
-
Ratio: 1 mg Sample : 100 mg KBr (Dry).
-
Grinding: Grind to a fine powder to avoid Christiansen effect (distorted baselines).
-
Press: 10 tons for 2 minutes. Transparent pellet required.
Analytical Workflow Visualization
The following diagram outlines the logical decision tree for distinguishing these isomers using the data described above.
Caption: Decision tree for differentiating benzohydrazide isomers. IR serves as the initial screen for ortho-chelation, while NMR provides definitive confirmation via symmetry patterns.[1]
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Szymański, B., & Fouroutan-Nejad, C. (2026).[2] H NMR Chemical Shift as an Index of UV-Vis Absorption/Emission Maxima in Aromatic Dyes. ChemRxiv. Link
-
BenchChem. (2025).[1] A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. BenchChem Technical Guides. Link
-
University of Pretoria. (2006). Chapter 4: UV/VIS Spectroscopy of Aromatic Compounds. UP etd. Link
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. MasterOrganicChemistry. Link
Sources
A Senior Application Scientist's Guide to the Biological Activity of Bromophenoxy Benzohydrazide Regioisomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic placement of functional groups can dramatically alter the therapeutic potential of a molecule. This guide delves into the nuanced world of bromophenoxy benzohydrazides, a class of compounds with burgeoning interest for their diverse biological activities. Specifically, we will provide a comparative analysis of the biological activities of the 2-bromo, 3-bromo, and 4-bromo regioisomers of phenoxy benzohydrazide. This document synthesizes available data to offer insights into their structure-activity relationships (SAR), potential mechanisms of action, and detailed experimental protocols for their evaluation.
The Significance of Regioisomerism in Drug Discovery
The concept of regioisomerism, where compounds share the same molecular formula but differ in the spatial arrangement of substituents on a core scaffold, is a cornerstone of drug design. The position of a substituent can profoundly influence a molecule's electronic properties, lipophilicity, and steric profile. These factors, in turn, dictate how the molecule interacts with its biological target, affecting its efficacy, selectivity, and pharmacokinetic properties. In the context of bromophenoxy benzohydrazides, the location of the bromine atom on the phenoxy ring is hypothesized to be a key determinant of their biological activity.
Comparative Biological Activities: A Synthesized Perspective
While a direct head-to-head comparative study of the 2-, 3-, and 4-bromophenoxy benzohydrazide regioisomers is not extensively available in the current literature, we can extrapolate and build a comparative framework based on studies of structurally similar brominated benzohydrazide derivatives. Research on 3- and 4-bromobenzohydrazides has revealed significant antimicrobial and anticancer properties, suggesting that the electronic and steric effects of the bromine atom are crucial for their bioactivity.[1][2]
Antimicrobial Activity
The hydrazone linkage (-C=N-NH-C=O) is a well-established pharmacophore in many antimicrobial agents. The introduction of a halogen, such as bromine, can enhance this activity. It is postulated that the lipophilicity conferred by the bromine atom facilitates the transport of the molecule across microbial cell membranes.
Based on the available data for bromobenzohydrazides, we can project the following trend for the antimicrobial activity of bromophenoxy benzohydrazide regioisomers:
-
4-Bromophenoxy Isomer: This isomer is anticipated to exhibit strong antimicrobial activity. The para-position of the bromine atom can lead to a more linear and extended molecular geometry, potentially allowing for more effective interaction with microbial targets. Studies on 4-bromobenzohydrazide derivatives have shown potent activity against various bacterial and fungal strains.[1]
-
3-Bromophenoxy Isomer: The meta-position of the bromine atom may result in a molecule with a different dipole moment and steric profile compared to the 4-bromo isomer. This could lead to a distinct spectrum of antimicrobial activity, potentially with enhanced efficacy against specific microbial species. Some 3-bromobenzohydrazide derivatives have demonstrated significant antimicrobial potential.[1]
-
2-Bromophenoxy Isomer: The ortho-position of the bromine atom introduces significant steric hindrance and can influence the conformation of the molecule through intramolecular interactions. This could either enhance or diminish the antimicrobial activity depending on the specific target. While direct data is scarce, the unique steric and electronic properties of the 2-bromo isomer warrant further investigation.
Table 1: Projected Antimicrobial Activity of Bromophenoxy Benzohydrazide Regioisomers
| Regioisomer | Projected Antimicrobial Activity | Rationale |
| 2-Bromophenoxy | Moderate to High | Steric hindrance may influence target binding; potential for unique activity spectrum. |
| 3-Bromophenoxy | High | Favorable electronic and steric properties for broad-spectrum activity. |
| 4-Bromophenoxy | High | Extended conformation may enhance interactions with microbial targets. |
Anticancer Activity
Benzohydrazide derivatives have emerged as promising anticancer agents, with various mechanisms of action, including the induction of apoptosis and cell cycle arrest.[3] The presence of a bromine atom can enhance the cytotoxic effects of these compounds.
A comparative analysis of 3- and 4-bromobenzohydrazides has shown that both isomers possess significant anticancer potential against various cancer cell lines.[1][2] Extrapolating to the bromophenoxy series, we can anticipate the following:
-
4-Bromophenoxy Isomer: This isomer is likely to be a potent anticancer agent. The electronic properties of the para-substituted bromine may contribute to favorable interactions with enzymatic targets or DNA.
-
3-Bromophenoxy Isomer: Similar to its antimicrobial profile, the 3-bromo isomer is expected to exhibit significant anticancer activity, potentially with a different selectivity profile compared to the 4-bromo isomer.
-
2-Bromophenoxy Isomer: The steric bulk of the ortho-bromine could play a critical role in its interaction with cancer-related targets, leading to a unique and potentially potent anticancer activity profile.
Table 2: Projected Anticancer Activity of Bromophenoxy Benzohydrazide Regioisomers
| Regioisomer | Projected Anticancer Activity | Rationale |
| 2-Bromophenoxy | Moderate to High | Steric effects could lead to novel target interactions and high potency. |
| 3-Bromophenoxy | High | Favorable electronic properties for potent cytotoxicity. |
| 4-Bromophenoxy | High | Potential for strong interactions with key cancer-related biological targets. |
Proposed Mechanism of Action
The precise molecular mechanisms underlying the biological activities of bromophenoxy benzohydrazides are still under investigation. However, based on the known mechanisms of related halogenated aromatic compounds and hydrazones, we can propose several plausible pathways.
Antimicrobial Mechanism
The antimicrobial action of halogenated aromatic compounds is often attributed to their ability to disrupt cellular membranes and interfere with essential enzymatic processes.[4][5] The lipophilic nature of the bromophenoxy moiety likely facilitates the accumulation of the compound within the microbial cell membrane, leading to a loss of integrity and function. Furthermore, the hydrazone core can chelate essential metal ions required for the activity of microbial enzymes, thereby inhibiting their function.
Caption: Proposed antimicrobial mechanism of bromophenoxy benzohydrazides.
Anticancer Mechanism
The anticancer activity of these compounds may involve multiple pathways. Halogenated aromatic compounds have been shown to induce oxidative stress and DNA damage in cancer cells.[6][7] The bromophenoxy benzohydrazide scaffold could intercalate with DNA or inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases.[8] The hydrazone moiety can also contribute to the generation of reactive oxygen species (ROS), leading to apoptosis.
Caption: Proposed anticancer mechanism of bromophenoxy benzohydrazides.
Experimental Protocols
To facilitate further research and validation of the projected activities, we provide detailed, step-by-step methodologies for key in vitro assays.
Synthesis of Bromophenoxy Benzohydrazide Regioisomers
The synthesis of bromophenoxy benzohydrazide regioisomers typically involves a two-step process:
Caption: General synthetic workflow for bromophenoxy benzohydrazides.
Step 1: Esterification of Bromophenoxyacetic Acid
-
To a solution of the respective bromophenoxyacetic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl bromophenoxyacetate.
-
Purify the crude product by column chromatography if necessary.
Step 2: Hydrazinolysis of Methyl Bromophenoxyacetate
-
Dissolve the methyl bromophenoxyacetate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture, and the product will often precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure bromophenoxy benzohydrazide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.[9][10][11][12]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Test compounds dissolved in DMSO (stock solution)
-
Positive control (standard antibiotic)
-
Negative control (broth with DMSO)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions across the row.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing the test compound.
-
Controls: Include wells with inoculum and broth only (positive control) and wells with broth only (negative control). Also, include a dilution series of a standard antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
This guide provides a comprehensive, albeit synthesized, comparison of the potential biological activities of 2-, 3-, and 4-bromophenoxy benzohydrazide regioisomers. The available literature on related compounds strongly suggests that these molecules hold significant promise as antimicrobial and anticancer agents. The position of the bromine atom is a critical determinant of their biological activity, and a systematic investigation of all three regioisomers is warranted.
Future research should focus on the direct, parallel synthesis and evaluation of these regioisomers to definitively establish their structure-activity relationships. Elucidating their precise mechanisms of action will be crucial for optimizing their therapeutic potential and guiding the design of next-generation drug candidates. The experimental protocols provided herein offer a robust framework for such investigations.
References
-
Kumar, A., et al. (2014). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 24(5), 1369-1374. [Link]
-
Sharma, S., et al. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 543-551. [Link]
-
RSC Publishing. (2023). Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Poland, A., & Knutson, J. C. (1982). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 46, 121–125. [Link]
-
Safe, S. H. (1986). Comparative toxicology and mechanism of action of polychlorinated dibenzo-p-dioxins and dibenzofurans. Annual Review of Pharmacology and Toxicology, 26, 371-399. [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5334. [Link]
-
Khan, I., & Ibrar, A. (2013). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Current Drug Discovery Technologies, 10(2), 115-127. [Link]
-
Antimicrobials: Mechanism of action. (2021, April 3). [Video]. YouTube. [Link]
-
Pulingam, T., et al. (2022). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Applied and Environmental Microbiology, 88(8), e00075-22. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). Structural activity relationship of synthesized hydrazones derivatives. [Link]
-
ResearchGate. (n.d.). MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,.... [Link]
-
Al-Ostoot, F. H., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3192. [Link]
-
World Organisation for Animal Health. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Al-Dhfyan, A., et al. (2025). Synthesis, chromism, antimicrobial activity, molecular docking, and pharmacokinetics of novel molecular switchable hydrazones. Arabian Journal of Chemistry, 18(4), 105743. [Link]
-
Das, D., et al. (2023). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science, 14(14), 3768-3777. [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5334. [Link]
-
Häggblom, M. M. (1990). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 76(1-2), 21-34. [Link]
-
Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. [Link]
-
Uppal, G., et al. (2015). Therapeutic Review Exploring Antimicrobial Potential of Hydrazones as Promising Lead. Der Pharma Chemica, 7(1), 140-153. [Link]
-
World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Purkerson, M. V., et al. (2014). Structure Activity Relationship of Brevenal Hydrazide Derivatives. Marine Drugs, 12(4), 1866–1889. [Link]
-
El-Damasy, A. K., et al. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances, 15(10), 6535-6557. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2829. [Link]
Sources
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdb.apec.org [pdb.apec.org]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. clyte.tech [clyte.tech]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
